Ampreloxetine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1227056-87-2 |
|---|---|
Molecular Formula |
C18H19ClF3NO |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
4-[2-[(2,4,6-trifluorophenoxy)methyl]phenyl]piperidine;hydrochloride |
InChI |
InChI=1S/C18H18F3NO.ClH/c19-14-9-16(20)18(17(21)10-14)23-11-13-3-1-2-4-15(13)12-5-7-22-8-6-12;/h1-4,9-10,12,22H,5-8,11H2;1H |
InChI Key |
RVUPIJWDTBFULZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2COC3=C(C=C(C=C3F)F)F.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Ampreloxetine: A Technical Whitepaper on a Novel Norepinephrine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ampreloxetine (formerly TD-9855) is a selective norepinephrine reuptake inhibitor (NRI) under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH). This technical guide provides an in-depth overview of ampreloxetine's core pharmacology, mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical development. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of this novel therapeutic agent.
Introduction
Neurogenic orthostatic hypotension is a debilitating condition characterized by a significant drop in blood pressure upon standing, resulting from impaired autonomic nervous system function. It is a common feature of several neurodegenerative disorders, including multiple system atrophy (MSA), Parkinson's disease, and pure autonomic failure. The primary pathophysiological driver of nOH is the insufficient release of norepinephrine from sympathetic nerve endings, leading to inadequate vasoconstriction.
Ampreloxetine is a potent and selective inhibitor of the norepinephrine transporter (NET).[1] By blocking the reuptake of norepinephrine from the synaptic cleft, ampreloxetine increases the concentration and prolongs the action of this key neurotransmitter, thereby enhancing vascular tone and mitigating the symptoms of nOH.[2] This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on ampreloxetine.
Mechanism of Action
Ampreloxetine's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET).[1] NET is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, a process that terminates its signaling. By binding to and inhibiting NET, ampreloxetine effectively increases the extracellular concentration of norepinephrine in the synaptic space.[3] This leads to enhanced activation of adrenergic receptors on vascular smooth muscle cells, resulting in increased peripheral vascular resistance and a subsequent rise in blood pressure, particularly upon standing.
Ampreloxetine exhibits a higher affinity for NET compared to the serotonin transporter (SERT), with a 4-fold selectivity for NET over SERT.[1] At higher doses, it is thought to act as a dual serotonin-norepinephrine reuptake inhibitor (SNRI).[1]
Quantitative Data
In Vitro Binding Affinity and Functional Inhibition
The following table summarizes the in vitro binding affinity (Ki) and functional inhibition (IC50) of ampreloxetine for human and rat norepinephrine and serotonin transporters.
| Target | Species | Assay Type | Value | Reference |
| Norepinephrine Transporter (NET) | Human | Binding (Ki) | 1.3 nM | [4] |
| Human | Uptake (IC50) | 4.4 nM | [4] | |
| Rat | Uptake (IC50) | 10.0 nM | [4] | |
| Serotonin Transporter (SERT) | Human | Binding (Ki) | 13 nM | [4] |
| Human | Uptake (IC50) | 18 nM | [4] | |
| Rat | Uptake (IC50) | 100 nM | [4] | |
| Dopamine Transporter (DAT) | Human | Binding (Ki) | >10,000 nM | [4] |
| Human | Uptake (IC50) | >10,000 nM | [4] |
Pharmacokinetic Parameters
This table outlines the key pharmacokinetic parameters of ampreloxetine in humans.
| Parameter | Value | Unit | Population | Reference |
| Terminal Half-Life (t½) | 30 - 40 | hours | Healthy Subjects & Patients | [5][6] |
| Time to Maximum Concentration (Tmax) | 8 - 12 | hours | Healthy Subjects | [7] |
| Time to Steady State | ~6 | days | Healthy Subjects | [7] |
| Metabolism | Primarily via CYP1A2 | - | Humans | [5][6] |
Pharmacodynamic Parameters
The following table presents key pharmacodynamic data for ampreloxetine, including transporter occupancy and biomarker modulation.
| Parameter | Value | Unit | Condition | Reference |
| NET Occupancy (10 mg dose) | > 75% | % | Adult Subjects | [8][9] |
| SERT Occupancy (10 mg dose) | < 50% | % | Adult Subjects | [8][9] |
| Plasma DHPG Reduction (IC50) | 5.8 | ng/mL | Patients with nOH | |
| Plasma Norepinephrine Increase | 71% | % change from baseline | Patients with nOH | [3][10] |
| Plasma DHPG Decrease | 22% | % change from baseline | Patients with nOH | [3][10] |
Experimental Protocols
In Vitro Radioligand Binding and Neurotransmitter Uptake Assays
Objective: To determine the binding affinity (Ki) and functional inhibitory potency (IC50) of ampreloxetine at human and rat monoamine transporters.
Methodology (Summarized from[4]):
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), human serotonin transporter (hSERT), or human dopamine transporter (hDAT) were used. For rat transporters, rat cortical synaptosomes were prepared.
-
Radioligand Binding Assays:
-
Membrane preparations from the respective cell lines were incubated with a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of ampreloxetine.
-
Non-specific binding was determined in the presence of a high concentration of a known inhibitor (e.g., desipramine for NET).
-
After incubation, the membranes were filtered, and the bound radioactivity was measured using liquid scintillation counting.
-
Ki values were calculated using the Cheng-Prusoff equation.
-
-
Neurotransmitter Uptake Assays:
-
Cells or synaptosomes were incubated with a radiolabeled neurotransmitter (e.g., [³H]norepinephrine for NET, [³H]serotonin for SERT) in the presence of varying concentrations of ampreloxetine.
-
Uptake was terminated by rapid filtration and washing.
-
The amount of radiolabeled neurotransmitter taken up by the cells was quantified by scintillation counting.
-
IC50 values were determined by non-linear regression analysis.
-
Clinical Trial Protocol (Phase 3 - NCT03750552 & NCT03829657)
Objective: To evaluate the efficacy, safety, and durability of ampreloxetine for the treatment of symptomatic nOH in patients with primary autonomic failure.
Study Design (Summarized from[1][8]):
-
SEQUOIA (NCT03750552): A Phase 3, 4-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
REDWOOD (NCT03829657): A Phase 3, 22-week, multicenter study comprising a 16-week open-label period followed by a 6-week double-blind, placebo-controlled, randomized withdrawal period.
-
Participants: Adults with a diagnosis of symptomatic nOH due to multiple system atrophy (MSA), Parkinson's disease (PD), or pure autonomic failure (PAF).
-
Intervention: Ampreloxetine (10 mg, once daily) or placebo.
-
Primary Efficacy Endpoint:
-
SEQUOIA: Change from baseline in the Orthostatic Hypotension Symptom Assessment (OHSA) composite score.
-
REDWOOD: Treatment failure during the randomized withdrawal period.
-
-
Key Secondary Endpoints: Change from baseline in the Orthostatic Hypotension Daily Activity Scale (OHDAS) and other patient-reported outcomes.
-
Safety Assessments: Monitoring of adverse events, vital signs (including supine blood pressure), electrocardiograms, and clinical laboratory tests.
Conclusion
Ampreloxetine is a promising, selective norepinephrine reuptake inhibitor with a pharmacokinetic and pharmacodynamic profile well-suited for the once-daily treatment of symptomatic neurogenic orthostatic hypotension. Its mechanism of action directly addresses the underlying pathophysiology of nOH by enhancing noradrenergic signaling. Clinical trials have demonstrated its potential to improve symptoms and daily functioning in patients with this debilitating condition. Further research and ongoing clinical development will continue to elucidate the full therapeutic potential and long-term safety of ampreloxetine. This technical guide provides a solid foundation for understanding the key scientific and clinical aspects of this novel therapeutic agent.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. medrxiv.org [medrxiv.org]
- 6. Theravance Biopharma to Present New Ampreloxetine Analyses in Neurogenic Orthostatic Hypotension (nOH) at the 77th Annual Meeting of the American Academy of Neurology :: Theravance Biopharma [investor.theravance.com]
- 7. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. hra.nhs.uk [hra.nhs.uk]
The Pharmacokinetic Profile of Ampreloxetine Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampreloxetine hydrochloride (formerly TD-9855) is a novel, selective norepinephrine reuptake inhibitor (NRI) under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[1] By blocking the norepinephrine transporter (NET), ampreloxetine increases the synaptic availability of norepinephrine, a key neurotransmitter in the regulation of blood pressure.[2][3] This technical guide provides a comprehensive overview of the preclinical and clinical pharmacokinetics of ampreloxetine, along with detailed experimental methodologies and visualizations to support further research and development.
Mechanism of Action
Ampreloxetine is a potent inhibitor of the norepinephrine transporter (NET) and, to a lesser extent, the serotonin transporter (SERT).[1] This selective inhibition leads to an increase in the extracellular concentrations of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling. In conditions like nOH, where there is impaired release of norepinephrine, ampreloxetine's mechanism is intended to amplify the effect of the remaining norepinephrine, helping to maintain blood pressure upon standing.[2][3]
Figure 1: Mechanism of Action of Ampreloxetine.
Preclinical Pharmacokinetics
While comprehensive preclinical pharmacokinetic data for ampreloxetine is not widely published, key studies have characterized its in vitro and in vivo activity in rodent models.
In Vitro Transporter Inhibition
Ampreloxetine has demonstrated potent and selective inhibition of norepinephrine and serotonin transporters.
| Transporter | Species | Parameter | Value (nM) |
| NET | Human | Ki | 0.8 |
| SERT | Human | Ki | 3.2 |
| NET | Rat | Ki | 1.5 |
| SERT | Rat | Ki | 15 |
Table 1: In Vitro Transporter Inhibition Constants (Ki) of Ampreloxetine.
In Vivo Pharmacodynamics in Rats
In vivo studies in rats have established the relationship between plasma concentrations of ampreloxetine and the occupancy of norepinephrine and serotonin transporters in the central nervous system.
| Transporter | Parameter | Value (ng/mL) |
| NET | Plasma EC50 | 11.7 |
| SERT | Plasma EC50 | 50.8 |
Table 2: In Vivo Plasma EC50 for Transporter Occupancy in Rat Spinal Cord.
A representative protocol for determining in vivo transporter occupancy in rats involves the following steps:
-
Animal Model: Male Sprague Dawley rats are used for the study.
-
Drug Administration: Ampreloxetine is administered orally at a range of doses (e.g., 0.3 to 60 mg/kg).
-
Sample Collection: At various time points post-dosing, blood samples are collected to determine plasma drug concentrations. Subsequently, spinal cord tissue is harvested.
-
Transporter Occupancy Measurement: The level of NET and SERT occupancy in the spinal cord tissue is quantified using a suitable ex vivo binding assay with a radiolabeled ligand.
-
Bioanalysis: Plasma concentrations of ampreloxetine are determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The relationship between plasma drug concentration and transporter occupancy is modeled to calculate the plasma EC50.
Clinical Pharmacokinetics
The pharmacokinetic profile of ampreloxetine has been evaluated in healthy volunteers and in patient populations with nOH, attention-deficit/hyperactivity disorder (ADHD), and fibromyalgia.
Pharmacokinetics in Healthy Subjects
Single and multiple ascending dose studies have been conducted in healthy adult subjects.
| Parameter | Single Dose (2-50 mg) | Multiple Dose (4-20 mg, once daily) |
| Tmax (h) | 8 - 12 | Not explicitly stated, steady state by day 6 |
| t1/2 (h) | 30 - 40 | 30 - 40 |
| AUC | Dose-proportional increase | 3- to 4-fold accumulation at steady state |
| Cmax | Dose-proportional increase | Not explicitly stated |
| Metabolism | Primarily hepatic, suggested role for CYP1A2 | Primarily hepatic, suggested role for CYP1A2 |
| Elimination | Primarily through metabolism | Primarily through metabolism |
Table 3: Summary of Pharmacokinetic Parameters of Ampreloxetine in Healthy Subjects.[4][5]
Pharmacokinetics in Patients with Neurogenic Orthostatic Hypotension
Studies in patients with nOH have demonstrated a pharmacokinetic profile consistent with that observed in healthy volunteers.
| Parameter | Value |
| Tmax (h) | 6 - 9 |
| t1/2 (h) | 30 - 40 |
| Steady State | Reached by 2 weeks of once-daily dosing |
| Dose Proportionality | Plasma concentrations increased with escalating doses |
Table 4: Summary of Pharmacokinetic Parameters of Ampreloxetine in Patients with nOH.[6]
A typical clinical study to evaluate the pharmacokinetics of ampreloxetine involves the following workflow:
Figure 2: Representative Workflow of a Clinical Pharmacokinetic Study.
Bioanalytical Methods
The quantification of ampreloxetine in plasma samples is typically performed using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for the accurate determination of drug concentrations. The general steps of the bioanalytical method include:
-
Sample Preparation: Protein precipitation is a common method for extracting ampreloxetine from plasma. An internal standard is added to the plasma sample, followed by a precipitating agent (e.g., acetonitrile). The mixture is centrifuged, and the supernatant is collected.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 reverse-phase column is typically used to separate ampreloxetine from endogenous plasma components.
-
Mass Spectrometric Detection: The analyte is then introduced into a tandem mass spectrometer. Detection is performed using multiple reaction monitoring (MRM) in positive ion mode, which provides high specificity and sensitivity.
-
Quantification: A calibration curve is generated using standards of known ampreloxetine concentrations, and the concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
This compound exhibits a pharmacokinetic profile supportive of once-daily dosing, with a long terminal half-life and dose-proportional exposure. Its selective inhibition of the norepinephrine transporter has been demonstrated in both preclinical and clinical settings. The data summarized in this guide provide a valuable resource for researchers and drug development professionals working on ampreloxetine and other norepinephrine reuptake inhibitors. Further publication of comprehensive preclinical pharmacokinetic studies would be beneficial to fully elucidate the absorption, distribution, metabolism, and excretion properties of ampreloxetine in various animal models.
References
- 1. Ampreloxetine - Wikipedia [en.wikipedia.org]
- 2. Theravance Biopharma Reports New Data from Phase 2 Study of Ampreloxetine (TD-9855) in Oral Presentation at 32nd European Neurology Congress :: Theravance Biopharma [investor.theravance.com]
- 3. Theravance Biopharma Announces Ampreloxetine (TD-9855) Phase 2 Study Results Selected for Oral Presentation at 32nd European Neurology Congress :: Theravance Biopharma [theravancebiopharma.gcs-web.com]
- 4. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Theravance Biopharma Reports New Data from Phase 2 Study of Ampreloxetine (TD-9855) in Presentation at 2019 International Association of Parkinsonism and Related Disorders (IAPRD) World Congress [prnewswire.com]
Early Research on Ampreloxetine for Neurogenic Orthostatic Hypotension: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-stage research and clinical development of Ampreloxetine (formerly TD-9855) for the treatment of symptomatic neurogenic orthostatic hypotension (nOH). It consolidates key findings from preclinical and Phase 2 clinical studies, focusing on the drug's mechanism of action, pharmacokinetic and pharmacodynamic profiles, and initial efficacy and safety data.
Core Mechanism of Action
Ampreloxetine is a potent and selective norepinephrine reuptake inhibitor (NRI) with a long plasma half-life, making it suitable for once-daily administration.[1][2][3] In nOH, the autonomic nervous system's ability to release norepinephrine (NE) upon standing is impaired, leading to insufficient vasoconstriction and a subsequent drop in blood pressure.[1][4] Ampreloxetine addresses this by blocking the norepinephrine transporter (NET) on presynaptic sympathetic neurons.[5][6] This inhibition prevents the reuptake of NE from the synaptic cleft, thereby increasing its availability to act on adrenergic receptors on vascular smooth muscle, enhancing vasoconstrictor tone, and mitigating the orthostatic fall in blood pressure.[1][2] Preclinical and clinical studies confirm this mechanism, showing that ampreloxetine administration leads to a significant increase in plasma NE levels and a concurrent decrease in its intraneuronal metabolite, 3,4-dihydroxyphenylglycol (DHPG).[7]
Preclinical and Pharmacokinetic Data
Ampreloxetine demonstrates high affinity and selectivity for the human norepinephrine transporter. Early research established a foundational pharmacokinetic (PK) and pharmacodynamic (PD) profile that justified its clinical investigation in nOH.
Preclinical Transporter Engagement
In vitro studies confirmed that Ampreloxetine is a potent inhibitor of NE uptake with a 4- to 10-fold selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT).[8] In vivo studies in rats and PET imaging in humans were used to translate these findings, projecting high (>75%) NET occupancy at clinically relevant doses.[8]
| Parameter | Value | Species/Model | Reference |
| NET Uptake Inhibition | 4-10 fold selective over SERT | Human and Rat Transporters (in vitro) | [8] |
| Plasma EC50 (NET) | 11.7 ng/mL | Rat (in vivo) | [8] |
| Plasma EC50 (SERT) | 50.8 ng/mL | Rat (in vivo) | [8] |
| Projected Plasma EC50 (NET) | 5.5 ng/mL | Human | [8] |
| Projected Plasma EC50 (SERT) | 23.9 ng/mL | Human | [8] |
| Projected NET Occupancy | >75% | Human (at 10 mg dose) | [2][9] |
Clinical Pharmacokinetics & Pharmacodynamics in nOH Patients
Pharmacokinetic analyses in patients with nOH from the Phase 2 trial were consistent with data from healthy volunteers, confirming a profile suitable for once-daily dosing.[7][10] Pharmacodynamic assessments confirmed target engagement, evidenced by changes in plasma norepinephrine and its primary metabolite.[7][11]
| Parameter | Value | Population | Reference |
| Time to Peak Concentration (Tmax) | 6–9 hours | nOH Patients | [7][11] |
| Terminal Half-Life (T½) | 30–40 hours | Healthy Subjects & Patients | [1][3][12] |
| Time to Steady State | ~2 weeks | nOH Patients | [7][11] |
| Dose Accumulation | 3- to 4-fold with once-daily dosing | Healthy Subjects | [3] |
| Metabolism | Primarily Cytochrome P450 1A2 | Healthy Subjects | [3][9] |
| PD: Plasma Norepinephrine (NE) | ▲ 71% increase from baseline (p < 0.005) | nOH Patients | [7][11] |
| PD: Plasma DHPG | ▼ 22% decrease from baseline (p < 0.05) | nOH Patients | [7][11] |
Early Clinical Research: The Phase 2 Trial (NCT02705755)
The cornerstone of early clinical research on Ampreloxetine for nOH was a multicenter, three-part Phase 2 study designed to evaluate its safety, efficacy, and durability.[1][2]
Experimental Protocol: Phase 2 Study (NCT02705755)
-
Study Population: 34 adult patients (mean age 66 ± 8 years) with a diagnosis of nOH due to a synucleinopathy (e.g., Parkinson's disease, Multiple System Atrophy, or Pure Autonomic Failure).[2]
-
Key Inclusion Criteria:
-
Key Exclusion Criteria:
-
Primary Assessments:
Clinical Efficacy and Safety Results
The study demonstrated positive signals for both symptomatic improvement and objective blood pressure control, with a favorable safety profile.
Ampreloxetine showed a statistically significant pressor effect compared to placebo and a durable effect on standing blood pressure throughout the 20-week open-label extension.
| Study Part | Endpoint | Ampreloxetine Group | Placebo Group | Result | Reference |
| Part B | Change in Seated SBP at 4h | ▲ 15.7 mmHg | ▼ 14.2 mmHg | LS Mean Difference: 29.9 mmHg (95% CI 7.6–52.3); p=0.0112 | [1][2] |
| Part C (Week 4) | Change from Baseline in Standing SBP | ▲ 9.0 ± 23.6 mmHg | N/A | Sustained pressor effect | [1] |
| Part C (Week 20) | Change from Baseline in Standing SBP | ▲ 10.8 ± 12.1 mmHg | N/A | Durable pressor effect | [1] |
Patients treated with Ampreloxetine reported clinically meaningful and durable reductions in the cardinal nOH symptom of dizziness/lightheadedness. This benefit was lost upon withdrawal of the drug.
| Study Part / Population | Timepoint | Mean Change from Baseline in OHSA Item 1 (Dizziness) | Reference |
| Part C (Symptomatic Pts) | Week 4 | ▼ 3.8 ± 3.1 points | [1][14] |
| Part C (Symptomatic Pts) | Week 8 | ▼ 3.2 points | [4] |
| Part C (Symptomatic Pts) | Week 12 | ▼ 1.7 points | [4] |
| Part C (Symptomatic Pts) | Week 16 | ▼ 2.7 points | [4] |
| Part C (Symptomatic Pts) | Week 20 | ▼ 3.1 ± 3.0 points | [1][4] |
| Withdrawal Period | Week 24 | ▼ 0.3 ± 1.9 points (Return to baseline) | [1][5] |
Note: Symptomatic patients were defined as those with a baseline OHSA item 1 score >4.[1][2]
Throughout the Phase 2 study, Ampreloxetine was generally well-tolerated, with no drug-related serious adverse events reported during the active treatment phase.[4][14] Notably, the effect on supine blood pressure was minimal, a critical safety consideration in the treatment of nOH.[1][2]
Logical Progression of Clinical Development
The findings from early-phase research established a clear development path for Ampreloxetine. The robust mechanism of action and positive Phase 2 data supported advancement into pivotal Phase 3 trials. However, subsequent Phase 3 results in a broad nOH population (including Parkinson's disease, PAF, and MSA) did not meet the primary endpoint.[15] A pre-specified subgroup analysis revealed that the clinical benefit was predominantly driven by patients with Multiple System Atrophy (MSA).[15] This critical finding led to a strategic pivot, refocusing the development program specifically on the nOH-MSA population, where the underlying pathophysiology (central autonomic failure with relatively preserved peripheral neurons) is best suited to Ampreloxetine's mechanism.[15]
Conclusion
Early research on Ampreloxetine successfully established its foundational pharmacology and provided robust proof-of-concept for its use in treating symptomatic neurogenic orthostatic hypotension. The Phase 2 clinical trial was instrumental in demonstrating durable symptomatic and hemodynamic benefits with a favorable safety profile, particularly the minimal impact on supine hypertension. While broader Phase 3 trials necessitated a refinement of the target population, the initial data were critical in identifying the potential of Ampreloxetine as a precision therapy for patients with nOH due to Multiple System Atrophy, shaping its ongoing late-stage development.
References
- 1. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of Ampreloxetine, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theravance Biopharma Reports New Data from Phase 2 Study of Ampreloxetine (TD-9855) in Presentation at 2019 International Association of Parkinsonism and Related Disorders (IAPRD) World Congress [prnewswire.com]
- 5. Theravance Biopharma Reports New Data from Phase 2 Study of Ampreloxetine (TD-9855) in Presentation at 2019 International Association of Parkinsonism and Related Disorders (IAPRD) World Congress :: Theravance Biopharma [investor.theravance.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical to clinical translation of CNS transporter occupancy of TD-9855, a novel norepinephrine and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Ampreloxetine, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ampreloxetine - Wikipedia [en.wikipedia.org]
- 13. Theravance Biopharma Reports New Data from Phase 2 Study of Ampreloxetine (TD-9855) in Oral Presentation at 32nd European Neurology Congress :: Theravance Biopharma [investor.theravance.com]
- 14. Ampreloxetine Improves Symptoms of Neurogenic Orthostatic Hypotension - - Practical Neurology [practicalneurology.com]
- 15. neurologylive.com [neurologylive.com]
Preclinical Safety Profile of Ampreloxetine Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available information regarding the preclinical safety profile of Ampreloxetine hydrochloride (formerly TD-9855). Comprehensive, quantitative preclinical toxicology data and detailed experimental protocols are not extensively available in the public domain. The information herein is compiled from clinical trial publications, press releases, and abstracts that allude to a comprehensive non-clinical program.
Introduction
This compound is a novel, selective norepinephrine reuptake inhibitor (NRI) under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH), particularly in patients with primary autonomic failure conditions such as Multiple System Atrophy (MSA).[1][2] By blocking the norepinephrine transporter (NET), Ampreloxetine increases the synaptic concentration of norepinephrine, a key neurotransmitter in the sympathetic nervous system responsible for maintaining vascular tone and blood pressure. This technical guide provides an overview of the known preclinical safety profile of Ampreloxetine, drawing from available data to inform researchers and drug development professionals.
Mechanism of Action
Ampreloxetine is a potent and selective inhibitor of the norepinephrine transporter. This inhibition leads to an increase in the extracellular concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling. In the context of nOH, this enhanced signaling is intended to improve peripheral vasoconstriction and mitigate the drop in blood pressure upon standing.
Non-Clinical Safety Pharmacology
While specific quantitative data from dedicated safety pharmacology studies are not publicly available, the known mechanism of action of Ampreloxetine as a norepinephrine reuptake inhibitor suggests a primary focus on the cardiovascular system.
Cardiovascular System
References to "preclinical cardiovascular sympathoexcitatory effects" indicate that non-clinical studies have been conducted to assess the impact of Ampreloxetine on the cardiovascular system.[1] These studies likely evaluated effects on blood pressure, heart rate, and cardiac electrophysiology (e.g., QT interval). Clinical trial data in humans have shown that Ampreloxetine can increase blood pressure, which is its intended therapeutic effect, but also point to the need for careful monitoring.[3][4] A dedicated "thorough QT study" in healthy subjects at therapeutic (10 mg) and supratherapeutic (40 mg) doses showed no clinically relevant effect on the QTc interval, suggesting a low risk of delayed ventricular repolarization. It is standard practice for such clinical findings to be preceded by preclinical assessments.
Central Nervous System (CNS) and Respiratory System
Standard preclinical safety packages include assessments of CNS and respiratory function. Given that Ampreloxetine is a norepinephrine reuptake inhibitor, CNS effects would be anticipated. However, no specific preclinical findings on CNS or respiratory safety have been detailed in the available literature.
Toxicology
A comprehensive non-clinical toxicology program is a prerequisite for initiating clinical trials. While Theravance Biopharma has stated that Ampreloxetine has undergone a "comprehensive non-clinical and clinical pharmacology program," specific details of the toxicology studies remain largely undisclosed.
Acute, Sub-chronic, and Chronic Toxicity
Information regarding single-dose (acute) and repeated-dose (sub-chronic and chronic) toxicity studies, which are standard components of a preclinical safety package, is not available in the public domain. These studies would typically be conducted in at least two species (one rodent and one non-rodent) to identify potential target organs of toxicity, establish a No-Observed-Adverse-Effect-Level (NOAEL), and inform starting doses for clinical trials.
Genotoxicity
A standard battery of genotoxicity tests is required to assess the potential of a drug candidate to cause genetic mutations or chromosomal damage. This typically includes:
-
A test for gene mutation in bacteria (Ames test)
-
An in vitro cytogenetic test for chromosomal damage (e.g., micronucleus test or chromosomal aberration assay in mammalian cells)
-
An in vivo test for chromosomal damage (e.g., micronucleus test in rodent hematopoietic cells)
The results of these studies for Ampreloxetine have not been publicly reported.
Carcinogenicity
Carcinogenicity studies are typically conducted for drugs that are intended for long-term use. Given the chronic nature of nOH, it is likely that 2-year carcinogenicity studies in rodents have been or will be conducted for Ampreloxetine. No data from such studies have been made public.
Reproductive and Developmental Toxicology
Studies to evaluate the effects of Ampreloxetine on fertility, embryonic and fetal development, and pre- and postnatal development would be required for a comprehensive safety assessment. No information on the reproductive and developmental toxicology of Ampreloxetine is currently available.
Experimental Protocols (Hypothetical)
In the absence of published protocols, the following represents a generalized, hypothetical experimental workflow for a preclinical cardiovascular safety assessment, a critical component for a norepinephrine reuptake inhibitor.
Summary of Available Safety Information
The following table summarizes the high-level safety information that can be inferred from the available clinical literature, which is predicated on a complete preclinical safety assessment.
| Safety Parameter | Animal Model | Key Findings (Inferred from Clinical Data) | Reference |
| Cardiovascular Safety | Likely rodent and non-rodent (e.g., dog, monkey) | Sympathoexcitatory effects. No clinically significant QT prolongation observed in human studies, suggesting a low risk identified in preclinical studies. | [1] |
| General Toxicology | Standard rodent and non-rodent species | The progression to Phase 3 clinical trials implies an acceptable therapeutic index was established in preclinical repeated-dose toxicity studies. | [5] |
| Genotoxicity | Standard battery of in vitro and in vivo assays | The initiation of large-scale clinical trials suggests no significant genotoxic potential was identified. | - |
| Carcinogenicity | Likely long-term rodent studies | Data not publicly available. | - |
Conclusion
The publicly available information on the preclinical safety profile of this compound is limited. The advancement of Ampreloxetine to late-stage clinical trials indicates that a comprehensive preclinical safety and toxicology program has been completed and has demonstrated an acceptable safety margin to regulatory authorities. The primary preclinical safety considerations for a norepinephrine reuptake inhibitor like Ampreloxetine would be focused on cardiovascular effects, which appear to have been thoroughly investigated. However, without access to the detailed study reports, a complete and in-depth assessment of the preclinical safety profile is not possible. Researchers and drug development professionals should be aware of this data gap in the public domain.
References
- 1. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Theravance Biopharma Announces First Patient Dosed in Registrational Phase 3 Study of Ampreloxetine (TD-9855) for the Treatment of Symptomatic Neurogenic Orthostatic Hypotension [prnewswire.com]
Methodological & Application
Application Notes and Protocols for Dissolving Ampreloxetine Hydrochloride for In Vivo Studies
Introduction
Ampreloxetine hydrochloride (also known as TD-9855) is an orally active and Central Nervous System (CNS) penetrant inhibitor of the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1][2][3][4][5] It is under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[6][7][8][9] Proper dissolution and formulation are critical for ensuring accurate dosing and obtaining reliable results in preclinical in vivo studies. This document provides detailed protocols for the preparation of this compound solutions and suspensions for research purposes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is essential for selecting the appropriate dissolution strategy.
| Property | Value | Source |
| CAS Number | 1227056-87-2 | [1][2] |
| Molecular Formula | C₁₈H₁₉ClF₃NO | [1][3] |
| Molecular Weight | 357.8 g/mol | [1][3] |
| Appearance | White to off-white solid powder | [4] |
| Water Solubility | 0.00146 mg/mL (predicted) | [10] |
| DMSO Solubility | 100 mg/mL (279.49 mM) | [1][2][3][11] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
Due to its very low aqueous solubility, this compound is typically first dissolved in an organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a suitable solvent for this purpose.[1][2][3][11]
Materials:
-
This compound powder
-
Anhydrous/Hygroscopic-free Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Solvent Addition: Add the required volume of DMSO to achieve the target concentration (e.g., 100 mg/mL). For easier dissolution, use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1][11]
-
Dissolution:
-
Storage:
Protocol 2: Preparation of an Aqueous Suspension for Oral Gavage
For oral administration in animal models, the DMSO stock solution must be diluted into a vehicle that is safe and well-tolerated. Direct administration of high concentrations of DMSO can be toxic. This protocol describes the preparation of a suspension using Carboxymethyl cellulose (CMC), a common suspending agent.
Materials:
-
This compound stock solution (from Protocol 1)
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Vehicle Preparation: Prepare a 0.5% CMC solution by slowly adding 0.5 g of CMC powder to 100 mL of sterile water while stirring vigorously. Heat gently if necessary to achieve a clear solution. Allow the solution to cool to room temperature. Other potential vehicles include PEG400 or a combination of 0.25% Tween 80 and 0.5% CMC.[4]
-
Dosing Calculation: Calculate the required volume of the this compound stock solution based on the desired final concentration and the dosing volume for the animals.
-
Example: For a 10 mg/kg dose in a 250g rat with a dosing volume of 5 mL/kg, the total dose is 2.5 mg. The required volume of a 100 mg/mL stock solution would be 25 µL. The final volume would be 1.25 mL (5 mL/kg * 0.25 kg), so 25 µL of the stock solution would be added to 1.225 mL of the CMC vehicle.
-
-
Suspension Preparation:
-
Add the CMC vehicle to a sterile conical tube.
-
While vortexing the vehicle, slowly add the calculated volume of the DMSO stock solution. The final concentration of DMSO should be kept to a minimum (ideally <5%) to avoid toxicity.
-
Continue to vortex for 2-3 minutes to ensure a homogenous suspension.
-
-
Administration:
Visualizations
Caption: Workflow for preparing a DMSO stock solution.
Caption: Workflow for preparing an oral suspension.
Caption: Simplified signaling pathway for Ampreloxetine.
References
- 1. glpbio.com [glpbio.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound (TD-9855 hydrochloride) | Serotonin Transporter | 1227056-87-2 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ampreloxetine - Wikipedia [en.wikipedia.org]
- 7. medrxiv.org [medrxiv.org]
- 8. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. medchemexpress.com [medchemexpress.com]
Ampreloxetine Hydrochloride in Rodent Models of Autonomic Dysfunction: Application Notes and Protocols
Note to the Reader: As of late 2025, detailed preclinical studies of ampreloxetine hydrochloride (formerly TD-9855) in rodent models specifically for autonomic dysfunction are not extensively available in the public domain. Preclinical data, particularly for compounds under active clinical development, often remains proprietary. The following application notes have been compiled based on the known mechanism of action of ampreloxetine and data from human clinical trials. This information is intended to provide a scientific foundation for researchers designing their own preclinical studies.
Introduction and Mechanism of Action
Ampreloxetine is an investigational, orally administered, selective norepinephrine reuptake inhibitor (NRI) with a long half-life, allowing for once-daily dosing.[1] Its primary mechanism of action is to block the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[2]
In states of autonomic dysfunction, such as neurogenic orthostatic hypotension (nOH), the sympathetic nervous system's ability to release norepinephrine and cause vasoconstriction upon standing is impaired. This leads to a drop in blood pressure. By inhibiting NET, ampreloxetine increases the concentration and prolongs the action of norepinephrine in the synaptic cleft.[2][3] This enhancement of noradrenergic signaling is intended to improve vascular tone and mitigate the orthostatic fall in blood pressure.[4] While ampreloxetine has a high affinity for NET, it also shows some affinity for the serotonin transporter (SERT) at higher doses.[5]
Signaling Pathway of Ampreloxetine
The diagram below illustrates the mechanism of action of ampreloxetine at the neurovascular junction. By blocking the norepinephrine transporter (NET), ampreloxetine increases the availability of norepinephrine in the synaptic cleft, leading to enhanced stimulation of adrenergic receptors on vascular smooth muscle cells and subsequent vasoconstriction.
Caption: Mechanism of action of Ampreloxetine at the neurovascular junction.
Dosage Information from Human Clinical Trials
Disclaimer: The following dosage information is from human clinical trials for symptomatic neurogenic orthostatic hypotension. These dosages are not directly translatable to rodent models and are provided for informational purposes only. Researchers must conduct independent dose-ranging and toxicology studies in their specific rodent models to determine safe and efficacious doses.
| Study Phase | Population | Dosage Range | Key Findings |
| Phase 2 | Patients with nOH due to Parkinson's disease, multiple system atrophy, or pure autonomic failure. | Single ascending doses of 1 mg, 2.5 mg, 5 mg, 10 mg, and 20 mg.[6] | Doses of 5 mg and 10 mg showed the highest proportion of responders in terms of increased seated systolic blood pressure.[6] |
| Phase 2 (Open-Label Extension) | Patients with nOH. | Median dose of 10 mg once daily.[6] | Sustained improvement in symptoms of dizziness/lightheadedness and an increase in standing systolic blood pressure over 20 weeks.[6][7] |
| Phase 3 | Patients with nOH due to primary autonomic failure. | 10 mg once daily.[8] | Showed a benefit in patients with multiple system atrophy, reducing the odds of treatment failure.[9] |
Protocols for Preclinical Assessment (Hypothetical)
Given the lack of published specific protocols for ampreloxetine in rodent models of autonomic dysfunction, this section provides a generalized framework that researchers can adapt. The choice of model is critical and will depend on the specific aspects of autonomic dysfunction being investigated.
Rodent Models of Autonomic Dysfunction
-
6-hydroxydopamine (6-OHDA) Model: Intracerebroventricular or peripheral administration of the neurotoxin 6-OHDA can be used to create lesions in central or peripheral noradrenergic neurons, respectively, mimicking the neurodegeneration seen in some forms of autonomic failure.
-
Genetic Models: Transgenic mice with targeted deletions of genes involved in norepinephrine synthesis or signaling (e.g., dopamine beta-hydroxylase knockout mice) can be used.
-
Pharmacological Models: Acute induction of hypotension using agents like chlorisondamine or reserpine can be used to study pressor responses.
Experimental Workflow for Assessing Ampreloxetine Efficacy
The following diagram outlines a potential experimental workflow for evaluating ampreloxetine in a rodent model of autonomic dysfunction.
Caption: A potential experimental workflow for preclinical evaluation.
Protocol for Head-Up Tilt (HUT) Test
-
Animal Preparation: Anesthetize the rodent (e.g., with isoflurane) and place it on a tilt table. Insert a catheter into the carotid artery or femoral artery for direct blood pressure monitoring.
-
Acclimation: Allow the animal to stabilize in the horizontal position for at least 20-30 minutes while recording baseline mean arterial pressure (MAP) and heart rate (HR).
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection). The timing of the HUT test post-dosing should be determined from pharmacokinetic studies.
-
Orthostatic Challenge: Tilt the animal to a 60-80 degree head-up position for a defined period (e.g., 5-10 minutes).
-
Data Acquisition: Continuously record MAP and HR throughout the baseline, post-drug stabilization, and tilt periods.
-
Analysis: Calculate the change in MAP and HR from baseline during the tilt. Compare the magnitude of the orthostatic hypotension between the vehicle- and ampreloxetine-treated groups.
Conclusion
Ampreloxetine represents a targeted therapeutic approach for autonomic dysfunction by enhancing residual sympathetic tone through norepinephrine reuptake inhibition. While clinical data in humans is promising, publicly available data on its use in rodent models is scarce. The information and generalized protocols provided here are intended to serve as a starting point for researchers. It is imperative that any preclinical investigation begins with comprehensive dose-finding and safety studies to establish the appropriate therapeutic window for ampreloxetine in the chosen animal model.
References
- 1. Preclinical to clinical translation of CNS transporter occupancy of TD-9855, a novel norepinephrine and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ampreloxetine Improves Neurogenic Orthostatic Hypotension Symptoms - - Practical Neurology [practicalneurology.com]
- 3. Theravance Biopharma Announces Ampreloxetine (TD-9855) Phase 2 Study Results Selected for Oral Presentation at 32nd European Neurology Congress :: Theravance Biopharma [theravancebiopharma.gcs-web.com]
- 4. Norepinephrine reuptake blockade to treat neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ampreloxetine - Wikipedia [en.wikipedia.org]
- 6. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ampreloxetine Improves Symptoms of Neurogenic Orthostatic Hypotension - - Practical Neurology [practicalneurology.com]
- 8. medrxiv.org [medrxiv.org]
- 9. Theravance Biopharma Completes Enrollment in Pivotal Phase 3 CYPRESS Study of Ampreloxetine in Patients with Symptomatic Neurogenic Orthostatic Hypotension due to Multiple System Atrophy [prnewswire.com]
Application Notes and Protocols: Screening Ampreloxetine Hydrochloride Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampreloxetine (TD-9855), an investigational, once-daily norepinephrine reuptake inhibitor, is in development for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[1][2] nOH is a debilitating condition characterized by a significant drop in blood pressure upon standing, often associated with autonomic failure in disorders such as multiple system atrophy (MSA) and Parkinson's disease.[3][4] The condition stems from impaired norepinephrine release, leading to symptoms like dizziness, lightheadedness, and fainting.[5][6] Ampreloxetine is designed to address this by blocking the norepinephrine transporter (NET), thereby increasing the concentration of norepinephrine in the synaptic cleft and enhancing residual sympathetic nerve function.[2][7]
These application notes provide detailed protocols and methodologies for screening the activity of Ampreloxetine hydrochloride and other potential NET inhibitors using validated, cell-based assays.
Mechanism of Action: Norepinephrine Transporter Inhibition
Ampreloxetine's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synapse back into the presynaptic neuron.[7][8] By blocking this transporter, Ampreloxetine increases the extracellular concentration and prolongs the activity of norepinephrine at postsynaptic adrenergic receptors.[2] While highly selective for the NET, it also exhibits a lower affinity for the serotonin transporter (SERT), acting as a dual serotonin-norepinephrine reuptake inhibitor (SNRI) at higher concentrations.[9] Its long terminal half-life of 30-40 hours supports a once-daily dosing regimen.
Cell-Based Assay for NET Inhibition
The primary in vitro method for quantifying the activity of Ampreloxetine is a norepinephrine transporter uptake inhibition assay. This assay measures the ability of the compound to block the uptake of a labeled substrate into cells expressing the human norepinephrine transporter (hNET).
Protocol: Fluorescent Substrate-Based NET Inhibition Assay
This protocol describes a competitive inhibition assay using a fluorescent monoamine transporter substrate in a cell line stably expressing hNET (e.g., HEK293-hNET). This method is amenable to high-throughput screening (HTS).
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on norepinephrine transporter (NET) activity.
2. Materials:
-
Cells: HEK293 cells stably transfected with the human norepinephrine transporter (hNET-HEK293).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) or equivalent, supplemented with 10 mM HEPES, pH 7.4.
-
Test Compound: this compound, prepared in a 10-point, 3-fold serial dilution series in assay buffer.
-
Reference Inhibitor: Desipramine or Nisoxetine (as a positive control).
-
Fluorescent Substrate: A commercially available fluorescent NET substrate (e.g., from Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).
-
Plates: 96-well or 384-well black, clear-bottom microplates, coated with Poly-D-Lysine.
-
Instrumentation: Fluorescence plate reader with appropriate excitation/emission filters.
3. Experimental Procedure:
-
Cell Plating:
-
Culture hNET-HEK293 cells to ~80-90% confluency.
-
Harvest cells and seed them into Poly-D-Lysine coated microplates at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Addition:
-
On the day of the assay, remove the culture medium from the wells.
-
Gently wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of assay buffer containing the various concentrations of Ampreloxetine, reference inhibitor, or vehicle control (for maximum uptake) to the respective wells.
-
Incubate the plate for 10-15 minutes at 37°C.
-
-
Substrate Addition and Signal Detection:
-
Add 50 µL of the pre-warmed fluorescent NET substrate solution to all wells.
-
Immediately transfer the plate to a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence signal kinetically over 30-60 minutes.
-
4. Data Analysis:
-
For each well, calculate the rate of substrate uptake (e.g., the slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data:
-
Set the average rate of the vehicle-treated wells as 100% activity.
-
Set the average rate of the wells with a saturating concentration of the reference inhibitor as 0% activity.
-
-
Calculate the percent inhibition for each Ampreloxetine concentration: % Inhibition = 100 * (1 - (Rate_Compound - Rate_0%_Control) / (Rate_100%_Control - Rate_0%_Control))
-
Plot the percent inhibition against the logarithm of the Ampreloxetine concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Data Presentation
Quantitative data from in vitro and clinical studies are crucial for evaluating the potency and efficacy of Ampreloxetine.
Table 1: In Vitro Activity and Selectivity of Ampreloxetine This table summarizes the key potency and selectivity metrics for Ampreloxetine at its primary molecular targets.
| Parameter | Value | Description |
| NET Occupancy (EC50) | 1.2 ng/mL | Plasma concentration predicted to yield 50% occupancy of NET in the human brain, serving as a proxy for in vivo potency. |
| NET Inhibition (at 10 mg dose) | > 75% | Anticipated target inhibition at a clinically relevant dose. |
| SERT Inhibition (at 10 mg dose) | < 50% | Demonstrates selectivity for NET over SERT at the therapeutic dose. |
| NET/SERT Selectivity | ~4-fold | The binding affinity for the norepinephrine transporter is approximately four times higher than for the serotonin transporter.[9] |
Table 2: Summary of Clinical Efficacy Data for Ampreloxetine in nOH (MSA Subgroup) This table connects the in vitro activity to clinical outcomes, showing the drug's effect on patient-reported symptoms.
| Endpoint | Result | Interpretation |
| OHSA Composite Score | -1.6 point difference vs. Placebo | Clinically meaningful improvement in overall nOH symptom severity.[1] |
| OHDAS (Standing a short time) | -2.0 point difference vs. Placebo | Significant improvement in the ability to perform a key daily activity affected by nOH.[1] |
| Plasma Norepinephrine | 71% Increase from Baseline | Confirms target engagement and the expected pharmacodynamic effect of NET inhibition.[5][8] |
Logical Framework for Screening
The screening strategy for Ampreloxetine is logically derived from the pathophysiology of nOH and the drug's targeted mechanism of action. The cell-based assay serves as a critical bridge between the molecular hypothesis and the desired clinical benefit.
References
- 1. Ampreloxetine Data in Neurogenic Orthostatic Hypotension to be Presented at the 33rd International Symposium on the Autonomic Nervous System :: Theravance Biopharma [investor.theravance.com]
- 2. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ampreloxetine - Wikipedia [en.wikipedia.org]
- 8. Pharmacokinetics of Ampreloxetine, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Ampreloxetine, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ampreloxetine Hydrochloride in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampreloxetine hydrochloride (formerly TD-9855) is a potent and selective norepinephrine reuptake inhibitor (NRI).[1][2][3][4] It primarily functions by blocking the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft.[1][5] While its clinical development is focused on treating neurogenic orthostatic hypotension (nOH), its specific mechanism of action makes it a valuable tool for in vitro studies in primary neuronal cultures to investigate noradrenergic signaling and its downstream effects.[3][6] Ampreloxetine also shows a lower affinity for the serotonin transporter (SERT), acting as a dual serotonin-norepinephrine reuptake inhibitor (SNRI) at higher concentrations.[5][7][8]
These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures to study its effects on norepinephrine uptake and downstream signaling pathways.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/System | Notes |
| NET IC50 | ~5-10 ng/mL | Human (in vivo data) | The concentration at which 50% of norepinephrine transporter (NET) activity is inhibited. This value is estimated from pharmacokinetic/pharmacodynamic modeling in clinical studies. |
| SERT Affinity | 4-fold lower than NET | Recombinant cell lines | Ampreloxetine has a higher selectivity for NET over the serotonin transporter (SERT). |
| Recommended Starting Concentration Range for In Vitro Studies | 10 nM - 1 µM | Primary Neuronal Cultures | This is a suggested range based on typical concentrations used for selective NRIs in vitro. Empirical determination of the optimal concentration for a specific neuronal culture system and experimental endpoint is recommended. |
Table 2: Effects of Ampreloxetine on Norepinephrine and its Metabolite in Humans (Phase II Clinical Trial Data)
| Biomarker | Change from Baseline | Significance | Implication |
| Plasma Norepinephrine (NE) | 71% Increase | p < 0.005 | Indicates reduced neuronal reuptake of NE.[3] |
| Plasma 3,4-dihydroxyphenylglycol (DHPG) | 22% Decline | p < 0.05 | DHPG is the main intraneuronal metabolite of NE; its decrease further supports NET inhibition.[3] |
| NE:DHPG Ratio | Significant Increase | p < 0.001 | A sensitive marker of NET inhibition.[3] |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuronal Cultures
This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-E medium (supplemented with B27 and GlutaMAX)
-
Papain dissociation system
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
-
70% ethanol
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Disinfect the abdomen with 70% ethanol and surgically remove the uterine horn containing the embryos.
-
Transfer the uterine horn to a sterile petri dish containing ice-cold Hibernate-E medium.
-
Isolate the embryos and remove the brains.
-
Under a dissecting microscope, carefully dissect the cortices from each brain in fresh, ice-cold Hibernate-E medium.
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with papain according to the manufacturer's instructions to dissociate the cells.
-
Gently triturate the cell suspension with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine the cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine coated plates or coverslips at a desired density (e.g., 2.5 x 10^5 cells/cm²) in Neurobasal medium.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium. Continue with half-media changes every 3-4 days.
-
Cultures are typically ready for experimental use after 7-14 days in vitro (DIV).
Protocol 2: Norepinephrine Transporter (NET) Uptake Inhibition Assay
This protocol measures the inhibitory effect of Ampreloxetine on the uptake of radiolabeled norepinephrine in primary neuronal cultures.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
This compound stock solution (in DMSO or water)
-
[³H]-Norepinephrine
-
Krebs-Ringer-HEPES (KRH) buffer (containing 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4)
-
Desipramine (as a positive control for NET inhibition)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound in KRH buffer. A suitable concentration range to start with is 10 nM to 10 µM.
-
Wash the primary neuronal cultures twice with pre-warmed KRH buffer.
-
Pre-incubate the cells with varying concentrations of Ampreloxetine, desipramine (e.g., 10 µM), or vehicle (KRH buffer) for 15-30 minutes at 37°C.
-
Add [³H]-Norepinephrine to each well at a final concentration close to its Km for NET (approximately 200-500 nM).
-
Incubate for 10-15 minutes at 37°C. To determine non-specific uptake, a parallel set of wells can be incubated at 4°C.
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake (4°C) from the total uptake (37°C).
-
Plot the percentage of inhibition of [³H]-Norepinephrine uptake against the log concentration of Ampreloxetine to determine the IC50 value.
Protocol 3: Immunocytochemistry for Downstream Signaling Markers
This protocol can be used to visualize the effect of Ampreloxetine on the phosphorylation of downstream signaling proteins, such as CREB (cAMP response element-binding protein), which is activated by norepinephrine-mediated signaling.
Materials:
-
Primary neuronal cultures on coverslips
-
This compound
-
Norepinephrine
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against phosphorylated CREB (pCREB)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat the primary neuronal cultures with Ampreloxetine (at a concentration around its IC50 for NET inhibition) or vehicle for a predetermined time (e.g., 30 minutes).
-
Stimulate the neurons with norepinephrine (e.g., 1-10 µM) for a short period (e.g., 5-15 minutes).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against pCREB (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and quantify the fluorescence intensity of pCREB using a fluorescence microscope.
Mandatory Visualizations
Caption: Mechanism of Ampreloxetine action at the noradrenergic synapse.
Caption: Major norepinephrine signaling pathways in neurons.
Caption: Workflow for the Norepinephrine Transporter (NET) Uptake Inhibition Assay.
References
- 1. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. medrxiv.org [medrxiv.org]
- 4. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. neurologylive.com [neurologylive.com]
- 7. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stability of Ampreloxetine Hydrochloride in Different Buffer Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampreloxetine is a selective norepinephrine reuptake inhibitor (NRI) under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH). As with any pharmaceutical compound, understanding the stability of ampreloxetine hydrochloride in various aqueous environments is critical for the development of liquid formulations, analytical methods, and for ensuring the integrity of stock solutions used in preclinical and clinical research. These application notes provide a comprehensive protocol for evaluating the stability of this compound in different buffer solutions, drawing upon established guidelines for stability testing of small molecule drugs.
Physicochemical Properties of Ampreloxetine:
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈F₃NO | PubChem |
| Molecular Weight | 321.3 g/mol | PubChem[1] |
| Water Solubility | 0.00146 mg/mL | DrugBank Online[2] |
| pKa (Strongest Basic) | 10.05 | DrugBank Online[2] |
The very low water solubility and high basic pKa suggest that the solubility of ampreloxetine will be significantly influenced by pH. It is expected to be more soluble in acidic conditions where the piperidine nitrogen is protonated. This is a critical consideration for the design of stability studies.
Stability of this compound in Aqueous Buffers
Currently, there is a lack of publicly available data on the stability of this compound in various buffer solutions. Therefore, this document provides a general protocol for researchers to conduct their own stability assessments. The following table is a template for presenting the generated stability data.
Table 1: Template for Stability Data of this compound in Different Buffer Solutions
| Buffer System (pH) | Temperature (°C) | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | % Recovery at 24h | Concentration at 48h (µg/mL) | % Recovery at 48h | Observations |
| 0.1 M HCl (pH 1.2) | 4 | ||||||
| 25 | |||||||
| 40 | |||||||
| Acetate Buffer (pH 4.5) | 4 | ||||||
| 25 | |||||||
| 40 | |||||||
| Phosphate Buffer (pH 6.8) | 4 | ||||||
| 25 | |||||||
| 40 | |||||||
| Phosphate Buffer (pH 7.4) | 4 | ||||||
| 25 | |||||||
| 40 | |||||||
| Borate Buffer (pH 9.0) | 4 | ||||||
| 25 | |||||||
| 40 |
Experimental Protocols
This section outlines a detailed methodology for assessing the stability of this compound in various buffer solutions. This protocol is based on general guidelines for forced degradation and stability studies.
Materials and Reagents
-
This compound reference standard
-
High-purity water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Sodium chloride
-
Potassium phosphate monobasic
-
Sodium phosphate dibasic
-
Acetic acid
-
Sodium acetate
-
Boric acid
-
Sodium borate
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Analytical balance
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Temperature-controlled incubators or water baths
Preparation of Buffer Solutions
Prepare a range of buffer solutions covering acidic, neutral, and basic pH values. For example:
-
0.1 M HCl (pH 1.2): Dilute concentrated HCl in high-purity water.
-
Acetate Buffer (pH 4.5): Prepare solutions of 0.1 M acetic acid and 0.1 M sodium acetate and mix to the desired pH.
-
Phosphate Buffer (pH 6.8 and 7.4): Prepare solutions of 0.1 M monobasic and dibasic sodium phosphate and mix to the desired pH.
-
Borate Buffer (pH 9.0): Prepare solutions of 0.1 M boric acid and 0.1 M sodium borate and mix to the desired pH.
Adjust the ionic strength of the buffers with sodium chloride if required.
Preparation of this compound Stock and Working Solutions
-
Stock Solution: Accurately weigh a suitable amount of this compound and dissolve it in a small amount of a suitable organic solvent (e.g., methanol or DMSO) before diluting with high-purity water to a final concentration of 1 mg/mL. Note: Due to low aqueous solubility, a co-solvent system may be necessary for the stock solution.
-
Working Solutions: Spike the stock solution into each buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic co-solvent is low (typically <1%) to minimize its effect on stability.
Stability Study Procedure
-
Dispense the this compound working solutions in each buffer into appropriately labeled vials.
-
Store the vials at different temperature conditions as outlined in Table 1 (e.g., 4°C, 25°C, and 40°C).
-
At specified time points (e.g., 0, 24, 48 hours, and longer for extended studies), withdraw an aliquot from each vial.
-
Immediately analyze the samples by a validated stability-indicating HPLC method.
Analytical Method: Stability-Indicating HPLC
A stability-indicating HPLC method is crucial to separate the parent drug from any potential degradation products.
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at an appropriate wavelength or MS detection for higher sensitivity and specificity.
-
Method Validation: The analytical method should be validated to demonstrate specificity, linearity, accuracy, precision, and sensitivity.
Forced Degradation Study
To ensure the analytical method is stability-indicating, a forced degradation study should be performed. This involves subjecting the this compound solution to harsh conditions to intentionally induce degradation.
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at elevated temperature.
-
Oxidation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to high temperature (e.g., 80°C).
-
Photostability: Expose the drug solution to light according to ICH Q1B guidelines.
Analyze the stressed samples by the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of ampreloxetine and the experimental workflow for the stability study.
Caption: Mechanism of action of Ampreloxetine.
Caption: Experimental workflow for stability testing.
References
Sourcing and Application of Research-Grade Ampreloxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ampreloxetine hydrochloride, also known as TD-9855, is a potent and selective norepinephrine reuptake inhibitor (NRI) currently under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[1][2] It also exhibits a secondary, lower affinity for the serotonin transporter (SERT), suggesting a dual mechanism of action at higher concentrations.[1] These characteristics make it a valuable tool for researchers studying the roles of norepinephrine and serotonin signaling in various physiological and pathological processes.
Mechanism of Action
This compound primarily functions by binding to the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[2][3] By inhibiting this process, ampreloxetine increases the concentration and duration of action of norepinephrine in the synapse, leading to enhanced noradrenergic signaling.[3] This enhanced signaling can result in increased vascular tone and blood pressure.[4][5]
At higher concentrations, ampreloxetine can also inhibit the serotonin transporter (SERT), which is responsible for the reuptake of serotonin.[1] This dual inhibition can modulate both noradrenergic and serotonergic neurotransmission. Ampreloxetine has been shown to have significantly lower affinity for the dopamine transporter (DAT).[6][7]
Key Research Applications
-
Neurogenic Orthostatic Hypotension (nOH): Ampreloxetine is a valuable tool for studying the pathophysiology of nOH and for the preclinical evaluation of potential therapeutic agents.[8][9]
-
Cardiovascular Research: Its effects on blood pressure and vascular tone make it relevant for studies on cardiovascular regulation.[4][5]
-
Neurotransmitter Transporter Function: As a selective inhibitor of NET and SERT, ampreloxetine can be used to investigate the structure, function, and regulation of these important transporters.
-
Signal Transduction: It serves as a pharmacological tool to explore the downstream signaling pathways activated by enhanced noradrenergic and serotonergic neurotransmission.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: In Vivo Efficacy of this compound
| Parameter | Species | Value | Reference |
| EC50 for NET inhibition (plasma) | Rat | 11.7 ng/mL | [6] |
| EC50 for SERT inhibition (plasma) | Rat | 50.8 ng/mL | [6] |
Table 2: Clinical Trial Data for this compound in nOH
| Parameter | Study Population | Dose | Key Finding | Reference |
| Change in Seated Systolic Blood Pressure | Patients with nOH | 15 mg (median) | Increased by 15.7 mmHg 4 hours post-dose | [4][5] |
| Improvement in Dizziness/Lightheadedness | Patients with nOH | 10 mg (median) | 3.1 ± 3.0 point improvement from baseline | [4][5] |
| Increase in Venous Plasma Norepinephrine | Patients with nOH | Not specified | 58% mean increase after 4 weeks | [10] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
Objective: To prepare a concentrated stock solution of this compound for use in cell-based and biochemical assays.
Materials:
-
Research-grade this compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Protocol:
-
Allow the this compound powder to equilibrate to room temperature.
-
In a sterile microcentrifuge tube, weigh out a precise amount of the powder (e.g., 1 mg).
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution with a molecular weight of 357.8 g/mol , dissolve 1 mg in 279.5 µL of DMSO).
-
Vortex the tube thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
In Vitro Norepinephrine Transporter (NET) Uptake Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound on norepinephrine uptake in cells expressing the norepinephrine transporter.
Materials:
-
HEK293 cells stably expressing human NET (or other suitable cell line)
-
Cell culture medium and supplements
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-Norepinephrine (radiolabeled)
-
Non-radiolabeled norepinephrine
-
This compound stock solution
-
Scintillation cocktail and scintillation counter
Protocol:
-
Cell Plating: Seed the NET-expressing cells onto poly-D-lysine coated 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in KRH buffer. Also, prepare a solution of a known NET inhibitor (e.g., desipramine) as a positive control and a vehicle control (KRH buffer with the same final concentration of DMSO).
-
Assay Initiation:
-
Aspirate the culture medium from the wells and wash the cells once with KRH buffer.
-
Add the prepared compound dilutions, positive control, or vehicle control to the respective wells.
-
Pre-incubate the plate at room temperature for 10-20 minutes.
-
-
Norepinephrine Uptake:
-
Add [³H]-Norepinephrine to each well at a final concentration at or below its Km for NET.
-
Incubate the plate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for norepinephrine uptake.
-
-
Assay Termination and Lysis:
-
Aspirate the assay buffer from the wells.
-
Wash the cells three times with ice-cold KRH buffer to remove extracellular radiolabel.
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well and incubate with shaking.
-
-
Scintillation Counting:
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro NET Uptake Inhibition Assay
Caption: Workflow for NET uptake inhibition assay.
Sourcing Research-Grade this compound
For research purposes, this compound can be sourced from various chemical and life science suppliers. It is crucial to obtain a high-purity compound to ensure the reliability and reproducibility of experimental results. When sourcing, consider the following:
-
Purity: Look for suppliers that provide a Certificate of Analysis (CoA) detailing the compound's purity, typically determined by methods such as HPLC and NMR. A purity of ≥98% is recommended for most research applications.
-
Formulation: Ampreloxetine is typically supplied as the hydrochloride salt, which has improved solubility and stability.
-
Supplier Reputation: Choose reputable suppliers with a track record of providing high-quality research chemicals.
Disclaimer: this compound is an investigational compound and should be used for research purposes only. It is not approved for human or veterinary use outside of controlled clinical trials. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and ethics.
References
- 1. Ampreloxetine - Wikipedia [en.wikipedia.org]
- 2. First Patient Treated in Phase 3 Study of Ampreloxetine for Neurogenic Orthostatic Hypotension - - Practical Neurology [practicalneurology.com]
- 3. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (TD-9855 hydrochloride) | Serotonin Transporter | 1227056-87-2 | Invivochem [invivochem.com]
- 7. glpbio.com [glpbio.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. A study of ampreloxetine for neurogenic orthostatic hypotension in participants with multiple system atrophy | BCM [bcm.edu]
- 10. investor.theravance.com [investor.theravance.com]
Application Notes and Protocols for Ampreloxetine Hydrochloride Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampreloxetine hydrochloride (TD-9855) is an investigational, once-daily, selective norepinephrine reuptake inhibitor (NRI) being developed for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[1][2] nOH is a debilitating condition characterized by a significant drop in blood pressure upon standing, leading to symptoms such as dizziness, lightheadedness, and fainting. It is often associated with neurodegenerative disorders like multiple system atrophy (MSA), Parkinson's disease (PD), and pure autonomic failure (PAF).[3] Ampreloxetine aims to address the underlying pathophysiology of nOH by blocking the norepinephrine transporter (NET), thereby increasing the concentration of norepinephrine in the synaptic cleft of postganglionic sympathetic neurons. This enhancement of noradrenergic signaling is intended to improve vasoconstriction and mitigate the orthostatic drop in blood pressure.[1]
These application notes provide a comprehensive overview of the experimental design and detailed protocols for preclinical and clinical efficacy studies of this compound.
Mechanism of Action and Signaling Pathway
Ampreloxetine is a potent and selective inhibitor of the norepinephrine transporter (NET). The NET is primarily responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, which terminates its signaling activity. By inhibiting NET, Ampreloxetine increases the synaptic concentration and prolongs the action of norepinephrine on adrenergic receptors on vascular smooth muscle cells, leading to enhanced vasoconstriction and improved blood pressure maintenance upon standing.[1] At higher doses, Ampreloxetine may also exhibit inhibitory effects on the serotonin transporter (SERT).
Preclinical Efficacy Studies
Animal Models of Neurogenic Orthostatic Hypotension
Several animal models can be utilized to evaluate the preclinical efficacy of Ampreloxetine. These models aim to mimic the autonomic dysfunction observed in nOH.
-
6-hydroxydopamine (6-OHDA) Model: This neurotoxin selectively destroys catecholaminergic neurons, including sympathetic noradrenergic neurons, leading to a state of peripheral sympathetic denervation and orthostatic hypotension.
-
Alpha-synuclein Overexpression Models: Transgenic models overexpressing alpha-synuclein can recapitulate some aspects of the synucleinopathies that cause nOH, including autonomic dysfunction.
-
Pharmacological Models: Acute administration of ganglionic blockers (e.g., hexamethonium) or alpha-adrenoceptor antagonists (e.g., prazosin) can induce a transient state of orthostatic hypotension.
Preclinical Experimental Protocol: Evaluation in a 6-OHDA Rat Model
-
Induction of nOH:
-
Administer 6-OHDA intravenously to adult male Sprague-Dawley rats. The dosage and administration schedule should be optimized to induce significant sympathetic denervation without causing excessive mortality.
-
Confirm successful induction of nOH by monitoring blood pressure responses to a tilt table test and by measuring plasma catecholamine levels.
-
-
Drug Administration:
-
Following a washout period, randomly assign animals to receive either vehicle or this compound at various doses orally once daily.
-
-
Efficacy Assessment:
-
Tilt Table Test:
-
Anesthetize the rats and place them on a tilt table.
-
Record baseline heart rate and mean arterial pressure (MAP) in the horizontal position.
-
Tilt the table to a 60-80 degree head-up position for a defined period (e.g., 10 minutes).
-
Continuously monitor heart rate and MAP throughout the tilt.
-
The primary endpoint is the change in MAP from baseline to the nadir during the tilt.
-
-
Cardiovascular Monitoring:
-
Implant telemetry devices to allow for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals.
-
Analyze the data for changes in baseline blood pressure, heart rate, and blood pressure variability.
-
-
Biochemical Analysis:
-
Collect blood samples at baseline and at various time points after drug administration.
-
Measure plasma concentrations of norepinephrine and its metabolite, 3,4-dihydroxyphenylglycol (DHPG), using high-performance liquid chromatography with electrochemical detection (HPLC-ED). A decrease in the DHPG/norepinephrine ratio is indicative of NET inhibition.
-
-
Clinical Efficacy Studies
Clinical Trial Design Overview
Clinical trials for Ampreloxetine in nOH have typically employed a randomized, double-blind, placebo-controlled design. Several key studies, including SEQUOIA (NCT03750552), REDWOOD (NCT03829657), and the ongoing CYPRESS (NCT05696717) trial, have provided crucial efficacy and safety data.[4] A common design feature is a randomized withdrawal period following an open-label treatment phase to assess the durability of the treatment effect.[4][5]
Key Efficacy Endpoints
The primary and secondary endpoints in Ampreloxetine clinical trials are designed to assess both the symptomatic and functional impact of the treatment.
-
Orthostatic Hypotension Symptom Assessment (OHSA): A patient-reported outcome measure that assesses the severity of nOH symptoms.[4] Item 1, which evaluates dizziness/lightheadedness, is often a key endpoint.[6][7] The composite OHSA score is also frequently used as a primary endpoint.[4]
-
Orthostatic Hypotension Daily Activity Scale (OHDAS): This scale measures the impact of nOH symptoms on a patient's ability to perform daily activities.[4]
-
Orthostatic Blood Pressure Measurement: Objective assessment of the change in systolic and diastolic blood pressure upon standing.
-
Standing Time: The duration a patient can remain standing without experiencing intolerable symptoms.
Clinical Study Protocols
-
Patient Preparation:
-
The patient should rest in a supine position for at least 5 minutes in a quiet room before the measurement.
-
Avoid caffeine and strenuous exercise for at least 30 minutes prior to the test.
-
-
Measurement Procedure:
-
Measure blood pressure and heart rate in the supine position.
-
Instruct the patient to stand up.
-
Measure blood pressure and heart rate immediately upon standing, and then at 1-minute intervals for at least 3 minutes.
-
Record any symptoms experienced by the patient during the test.
-
A diagnosis of nOH is confirmed by a sustained fall in systolic blood pressure of ≥20 mmHg or diastolic blood pressure of ≥10 mmHg within 3 minutes of standing.[1]
-
-
Patient Preparation:
-
The patient should fast for at least 3 hours prior to the test.
-
An intravenous line may be placed for medication administration if a pharmacological challenge is planned.
-
-
Test Procedure:
-
The patient lies supine on a motorized table with foot support and safety straps.
-
Baseline heart rate and blood pressure are recorded.
-
The table is tilted to a head-up position of 60-80 degrees.
-
Heart rate and blood pressure are monitored continuously or at frequent intervals for a predetermined duration (e.g., 20-45 minutes).
-
The test is terminated if the patient experiences syncope or severe hypotensive symptoms, or at the end of the protocol.
-
-
Device Setup:
-
A portable blood pressure monitor is fitted to the patient's non-dominant arm.
-
The device is programmed to automatically measure and record blood pressure at regular intervals (e.g., every 20-30 minutes during the day and every 30-60 minutes at night) over a 24-hour period.
-
-
Patient Instructions:
-
The patient is instructed to go about their normal daily activities but to keep their arm still and at heart level during measurements.
-
The patient should also keep a diary of their activities, symptoms, and sleep times.
-
-
Data Analysis:
-
The recorded data is downloaded and analyzed to determine average daytime and nighttime blood pressure, the degree of nocturnal blood pressure dipping, and the presence of supine hypertension.
-
Data Presentation
Quantitative data from efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups and across different time points.
Table 1: Summary of Efficacy Data from Ampreloxetine Clinical Trials
| Study | Phase | Patient Population | N | Primary Endpoint | Key Findings |
| Phase 2 (NCT02705755) | 2 | nOH | 34 | Change in OHSA item 1 | Significant improvement in dizziness/lightheadedness and standing systolic blood pressure.[6] |
| SEQUOIA (NCT03750552) | 3 | nOH (PD, PAF, MSA) | 188 (planned) | Change in OHSA item 1 | Did not meet primary endpoint in the overall population, but showed a trend for benefit in MSA patients.[4] |
| REDWOOD (NCT03829657) | 3 | nOH (PD, PAF, MSA) | ~154 (planned) | Treatment failure rate | In MSA patients, Ampreloxetine was associated with a lower rate of treatment failure and significant improvements in OHSA composite score.[4][8] |
| CYPRESS (NCT05696717) | 3 | nOH due to MSA | 102 | Change in OHSA composite score | Ongoing, designed to confirm the efficacy and durability of Ampreloxetine in the MSA population.[4][5] |
Table 2: Quantitative Results from a Phase 2 Study of Ampreloxetine[7]
| Parameter | Baseline (Mean ± SD) | Change from Baseline at Week 20 (Mean ± SD) |
| OHSA Item 1 (Dizziness/Lightheadedness) | 6.1 ± 2.1 | -3.1 ± 3.0 |
| Standing Systolic Blood Pressure (mmHg) | 98 ± 20 | +11 ± 12 |
| Standing Time (minutes) | 5.3 ± 4.1 | +4.0 |
Table 3: Key Efficacy Results in MSA Patients from the REDWOOD Study[9]
| Endpoint | Ampreloxetine (Mean Change) | Placebo (Mean Change) | Treatment Difference (p-value) |
| OHSA Composite Score | - | - | -1.6 (p=0.0056) |
| OHDAS Item 1 | - | - | -2.0 (p=0.0147) |
| 3-min Standing Systolic BP (mmHg) | - | - | 15.7 (p=0.0157) |
References
- 1. Theravance Biopharma Completes Enrollment in Pivotal Phase 3 CYPRESS Study of Ampreloxetine in Patients with Symptomatic Neurogenic Orthostatic Hypotension due to Multiple System Atrophy [prnewswire.com]
- 2. Theravance Biopharma Reports New Data from Phase 2 Study of Ampreloxetine (TD-9855) in Oral Presentation at 32nd European Neurology Congress :: Theravance Biopharma [investor.theravance.com]
- 3. m.youtube.com [m.youtube.com]
- 4. neurologylive.com [neurologylive.com]
- 5. Phase 3 Efficacy and Durability of Ampreloxetine for the Treatment of Symptomatic nOH in Participants With Multiple System Atrophy [ctv.veeva.com]
- 6. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theravance Biopharma Reports New Data from Phase 2 Study of Ampreloxetine (TD-9855) in Presentation at 2019 International Association of Parkinsonism and Related Disorders (IAPRD) World Congress [prnewswire.com]
- 8. mdsabstracts.org [mdsabstracts.org]
Application Notes and Protocols for Inducing Hypertensive Models with Ampreloxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampreloxetine hydrochloride is a selective norepinephrine reuptake inhibitor (NRI) currently under investigation for the treatment of neurogenic orthostatic hypotension (nOH).[1][2] By blocking the norepinephrine transporter (NET), ampreloxetine increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.[3][4] This mechanism, designed to raise blood pressure in hypotensive patients, can be leveraged to induce hypertensive models in preclinical research. These models are valuable for studying the pathophysiology of hypertension and for the development of novel antihypertensive therapies.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to create rodent models of hypertension.
Mechanism of Action
This compound selectively inhibits the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This inhibition leads to an accumulation of norepinephrine in the synapse, resulting in prolonged and enhanced stimulation of adrenergic receptors on postsynaptic cells. In the cardiovascular system, this increased noradrenergic activity leads to vasoconstriction and an increase in heart rate, culminating in an elevation of blood pressure.[3][4]
Data Presentation
The following tables summarize the quantitative effects of ampreloxetine and other norepinephrine reuptake inhibitors on key cardiovascular and neurochemical parameters.
Table 1: Effects of Ampreloxetine on Plasma Norepinephrine and Blood Pressure in Human Studies
| Parameter | Baseline | After Ampreloxetine Treatment | Percent Change | Reference |
| Plasma Norepinephrine (NE) | Varies | Increased | +47% to +79% | [2][3] |
| Plasma Dihydroxyphenylglycol (DHPG) | Varies | Decreased | -22% | [3][4] |
| Seated Systolic Blood Pressure | Varies | Increased by ~15.7 mmHg | Varies | [5] |
| Standing Systolic Blood Pressure | Varies | Increased by ~11 mmHg | Varies | [5] |
Table 2: Effects of Norepinephrine Reuptake Inhibitors on Cardiovascular Parameters in Rodents
| Compound | Animal Model | Dose | Effect on Blood Pressure | Reference |
| Atomoxetine | Sprague-Dawley Rats | 1 mg/kg, s.c. | Decreased baseline mean arterial pressure from 128 mmHg to 117 mmHg | [4][6] |
| Atomoxetine | DBA/1 Mice | 15 mg/kg, i.p. | No significant effect on blood pressure in conscious mice | [7] |
| Reboxetine | Rats | 10 and 30 mg/kg, i.p. | No direct hypertensive effect reported, used in a stress model | [8] |
| Norepinephrine Infusion | Sprague-Dawley Rats | 3.75 µg/kg/min | Significant increase in systolic blood pressure | [9] |
Experimental Protocols
The following protocols are designed to provide a framework for inducing hypertension in rodents using this compound. Researchers should optimize these protocols for their specific experimental needs.
Protocol 1: Acute Hypertensive Model in Rats
This protocol is designed to induce a rapid and transient increase in blood pressure.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Apparatus for blood pressure measurement (e.g., tail-cuff plethysmography or telemetry)
-
Administration supplies (e.g., gavage needles or injection supplies)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
Baseline Blood Pressure Measurement: Measure and record the baseline systolic and diastolic blood pressure of each rat for 3-5 consecutive days to establish a stable baseline.
-
Ampreloxetine Preparation: Dissolve this compound in sterile saline to the desired concentration. A starting dose range of 5-15 mg/kg can be considered, based on doses of other NRIs used in rodents.
-
Administration: Administer the ampreloxetine solution to the rats via oral gavage or intraperitoneal injection.
-
Blood Pressure Monitoring: Monitor and record blood pressure at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) post-administration to capture the peak hypertensive effect.
-
Data Analysis: Compare the post-treatment blood pressure readings to the baseline values to determine the hypertensive effect of ampreloxetine.
Protocol 2: Chronic Hypertensive Model in Rats
This protocol is designed to induce a sustained elevation in blood pressure.
Materials:
-
This compound
-
Osmotic minipumps
-
Sterile saline solution (0.9% NaCl)
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Surgical supplies for minipump implantation
-
Apparatus for blood pressure measurement (telemetry is recommended for chronic studies)
Procedure:
-
Animal Acclimation and Baseline Measurement: Follow steps 1 and 2 from Protocol 1.
-
Ampreloxetine and Minipump Preparation: Prepare a concentrated solution of ampreloxetine in sterile saline suitable for loading into osmotic minipumps. The concentration should be calculated to deliver a continuous dose (e.g., 5-15 mg/kg/day) over the desired period (e.g., 14 or 28 days).
-
Osmotic Minipump Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and sterilize the surgical area (e.g., dorsal subcutaneous space).
-
Make a small incision and create a subcutaneous pocket.
-
Implant the filled osmotic minipump into the pocket and suture the incision.
-
Provide appropriate post-operative care, including analgesics.
-
-
Blood Pressure Monitoring: Monitor and record blood pressure at regular intervals (e.g., daily or every other day) for the duration of the study.
-
Data Analysis: Analyze the trend of blood pressure changes over the treatment period to confirm the induction of sustained hypertension.
Mandatory Visualizations
Signaling Pathway of Ampreloxetine-Induced Hypertension
Caption: Ampreloxetine inhibits norepinephrine reuptake, increasing its synaptic concentration.
Experimental Workflow for Chronic Hypertension Induction
Caption: Workflow for inducing chronic hypertension in rodents using ampreloxetine-filled osmotic minipumps.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. A novel hypertensive crisis rat model established by excessive norepinephrine infusion and the potential therapeutic effects of Rho-kinase inhibitors on it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models for the study of primary and secondary hypertension in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atomoxetine Changes Rat’s HR Response to Stress from Tachycardia to Bradycardia via Alterations in Autonomic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Atomoxetine changes rat's HR response to stress from tachycardia to bradycardia via alterations in autonomic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of atomoxetine, a selective norepinephrine reuptake inhibitor, on respiratory arrest and cardiorespiratory function in the DBA/1 mouse model of SUDEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reboxetine attenuates forced swim test-induced behavioural and neurochemical alterations in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of norepinephrine infusion and exercise on blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ampreloxetine Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ampreloxetine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active and CNS-penetrant inhibitor of the Norepinephrine Transporter (NET) and the Serotonin Transporter (SERT).[1] It is selective for NET and SERT over the Dopamine Transporter (DAT).[1]
Q2: What are the recommended solvent and storage conditions for this compound?
-
Solid Form: Store at 4°C, sealed and protected from moisture.
-
Stock Solutions:
-
This compound is soluble in DMSO at concentrations up to 100 mg/mL (279.49 mM), though sonication may be required.[1]
-
It is critical to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1]
-
Store DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[2]
-
Q3: What are the known off-target effects of Ampreloxetine?
While specific off-target effects for Ampreloxetine in preclinical models are not extensively documented in publicly available literature, as a serotonin-norepinephrine reuptake inhibitor (SNRI), it belongs to a class of compounds that can have broader physiological effects. In clinical settings, SNRIs have been associated with side effects such as increased blood pressure and potential impacts on vascular function.[3] Researchers should consider the potential for effects mediated by increased synaptic concentrations of norepinephrine and serotonin in their experimental systems.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffers or Cell Culture Media
Potential Cause: this compound has limited aqueous solubility. Diluting a concentrated DMSO stock into aqueous solutions can cause the compound to precipitate, leading to inaccurate concentrations and unreliable experimental results.[4]
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible while ensuring compound solubility. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines.
-
Pre-warm Aqueous Solutions: Warming your assay buffer or cell culture media to 37°C before adding the Ampreloxetine stock solution can help maintain solubility.
-
Serial Dilutions: Prepare intermediate dilutions of Ampreloxetine in DMSO before the final dilution into your aqueous buffer. This gradual dilution can prevent rapid precipitation.
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation after adding Ampreloxetine. If precipitates are observed, the experiment should be repeated with a modified dilution protocol.[4]
-
Solubility Testing: If you are using a new buffer system, perform a small-scale solubility test to determine the maximum soluble concentration of Ampreloxetine under your experimental conditions.
Issue 2: High Variability in Neurotransmitter Uptake Inhibition Assays
Potential Cause: Variability in neurotransmitter uptake assays can arise from several factors, including inconsistent cell health, suboptimal cell density, and issues with the assay protocol itself.[5]
Troubleshooting Steps:
-
Optimize Cell Seeding Density: The number of cells per well is critical for a robust assay window. Test a range of cell densities to find the optimal number that provides a strong signal without leading to over-confluence, which can alter transporter expression and cell health.[5]
-
Ensure Cell Health and Viability: Only use healthy, actively dividing cells. Avoid using cells that have been passaged too many times, as this can lead to phenotypic changes.[5] Perform a viability count before seeding.
-
Consistent Incubation Times: Adhere strictly to the incubation times specified in your protocol for pre-incubation with the inhibitor and incubation with the substrate.
-
Control for Temperature Effects: Neurotransmitter uptake is a temperature-sensitive process. Ensure that all incubation steps are performed at a consistent temperature (typically 37°C).
-
Include Appropriate Controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the Ampreloxetine-treated cells.
-
Positive Control Inhibitor: A well-characterized NET/SERT inhibitor (e.g., desipramine for NET, fluoxetine for SERT) to confirm assay performance.
-
Negative Control (Non-specific uptake): Cells incubated with the radiolabeled or fluorescent substrate in the presence of a high concentration of a known inhibitor to determine the background signal.
-
Issue 3: Unexpected Cellular Effects or Cytotoxicity
Potential Cause: At high concentrations, Ampreloxetine, like many small molecules, may induce cytotoxicity or other off-target cellular effects unrelated to NET/SERT inhibition. This can confound the interpretation of assay results.[6]
Troubleshooting Steps:
-
Determine the Cytotoxicity Profile: Before conducting functional assays, perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the concentration range at which Ampreloxetine is toxic to your specific cell line.
-
Work within the Non-Toxic Concentration Range: Ensure that the concentrations of Ampreloxetine used in your functional assays are below the threshold for cytotoxicity.
-
Visually Inspect Cells: During the experiment, visually inspect the cells under a microscope for any morphological changes, such as rounding, detachment, or blebbing, which could indicate cellular stress.
-
Consider Off-Target Effects of Increased Norepinephrine/Serotonin: In systems with endogenous adrenergic or serotonergic receptors, be aware that the primary effect of Ampreloxetine (increased extracellular norepinephrine and serotonin) could trigger downstream signaling events that may be misinterpreted as direct off-target effects of the compound itself.
Data Presentation
Table 1: In Vitro and In Vivo Potency of Ampreloxetine
| Parameter | Species | Matrix/System | Value | Reference |
| EC₅₀ (NET) | Rat | Plasma | 11.7 ng/mL | [1][2] |
| EC₅₀ (SERT) | Rat | Plasma | 50.8 ng/mL | [1][2] |
| Projected Human EC₅₀ (NET) | Human | Plasma | 5.5 ng/mL | [1] |
| Projected Human EC₅₀ (SERT) | Human | Plasma | 23.9 ng/mL | [1] |
Experimental Protocols
Protocol: In Vitro Norepinephrine Transporter (NET) Inhibition Assay using a Fluorescent Substrate
This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.
Materials:
-
HEK293 cells stably expressing human NET (hNET)
-
Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection agents)
-
Poly-D-lysine coated 96-well or 384-well black, clear-bottom plates
-
This compound
-
Anhydrous DMSO
-
Positive control inhibitor (e.g., Nisoxetine)
-
Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA
-
Fluorescent neurotransmitter transporter uptake assay kit
Procedure:
-
Cell Plating:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the Ampreloxetine stock solution in DMSO to create a concentration range for testing.
-
Further dilute the compounds in HBSS with 0.1% BSA to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).
-
-
Assay Execution:
-
Remove the cell culture medium from the plates and gently wash the cells with HBSS.
-
Add the diluted Ampreloxetine, positive control, and vehicle control solutions to the appropriate wells.
-
Pre-incubate the cells with the compounds for 10-30 minutes at 37°C.[7]
-
Add the fluorescent substrate solution (as prepared according to the kit manufacturer's instructions) to all wells.
-
Immediately begin reading the fluorescence intensity using a bottom-read fluorescence microplate reader. Readings can be taken in kinetic mode over 30-60 minutes or as an endpoint reading after a specified incubation time at 37°C.[7]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells or a negative control).
-
Normalize the data to the vehicle control (100% uptake) and a high concentration of a known inhibitor (0% uptake).
-
Plot the normalized uptake versus the logarithm of the Ampreloxetine concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Mandatory Visualization
Caption: Mechanism of action of Ampreloxetine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
Technical Support Center: Optimizing Ampreloxetine Hydrochloride for NET Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ampreloxetine hydrochloride for maximal norepinephrine transporter (NET) inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective norepinephrine reuptake inhibitor (NRI).[1] Its primary mechanism of action is to bind to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[2] This leads to an increase in the extracellular concentration of norepinephrine, thereby enhancing noradrenergic signaling.[2] At higher concentrations, ampreloxetine also shows affinity for the serotonin transporter (SERT).[1]
Q2: What is the recommended concentration range of ampreloxetine for achieving significant NET inhibition in vitro?
Based on preclinical data, ampreloxetine has a plasma EC50 of 11.7 ng/mL for NET inhibition.[3][4] To achieve maximal NET inhibition while minimizing off-target effects on the serotonin transporter (SERT), it is advisable to start with a concentration range that brackets this EC50 value. A concentration-response curve should be generated to determine the optimal concentration for your specific experimental system.
Q3: What are the key differences between a radioligand binding assay and a norepinephrine uptake assay for assessing ampreloxetine's potency?
A radioligand binding assay directly measures the affinity of ampreloxetine for the NET protein by competing with a radiolabeled ligand. This assay provides the inhibition constant (Ki), which is a measure of the drug's binding affinity.[2] In contrast, a norepinephrine uptake assay measures the functional inhibition of the transporter. In this assay, cells expressing NET are incubated with a labeled substrate (e.g., [3H]norepinephrine or a fluorescent analog), and the ability of ampreloxetine to block the uptake of this substrate is quantified.[5][6] This provides the IC50 value, which is the concentration of ampreloxetine that inhibits 50% of the transporter activity. Both assays are valuable, with binding assays assessing direct interaction and uptake assays confirming functional blockade.
Q4: How can I prepare a stock solution of this compound for my experiments?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (279.49 mM).[4] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your assay buffer. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with ampreloxetine and other NET inhibitors.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in norepinephrine uptake assay | - Non-specific uptake of the labeled substrate. - High spontaneous release of the substrate. - Inadequate washing steps. | - Include a control group with a known potent NET inhibitor (e.g., desipramine) to define non-specific uptake. - Optimize incubation time to minimize spontaneous release. - Ensure thorough and consistent washing of cells with ice-cold buffer after incubation.[5] |
| Low or no detectable NET inhibition | - Ampreloxetine concentration is too low. - Low expression of NET in the chosen cell line. - Degradation of ampreloxetine. | - Perform a concentration-response experiment with a wide range of ampreloxetine concentrations. - Verify NET expression in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to express high levels of NET, such as HEK293 cells stably transfected with hNET.[6] - Prepare fresh dilutions of ampreloxetine from a properly stored stock solution for each experiment. |
| High variability between replicate wells | - Inconsistent cell seeding density. - Pipetting errors. - Edge effects in the microplate. | - Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding. - Calibrate pipettes regularly and use reverse pipetting for viscous solutions. - Avoid using the outer wells of the microplate, or fill them with buffer to maintain humidity. |
| Cell toxicity observed at higher ampreloxetine concentrations | - Off-target effects of the compound. - High concentration of the vehicle (e.g., DMSO). | - Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your inhibition assay to determine the cytotoxic concentration of ampreloxetine. - Ensure the final concentration of DMSO is below the toxic threshold for your cell line (typically <0.5%). |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of Ampreloxetine
| Parameter | Value | Transporter | Source(s) |
| EC50 (Plasma) | 11.7 ng/mL | NET | [3][4] |
| EC50 (Plasma) | 50.8 ng/mL | SERT | [3][4] |
Table 2: Clinical Pharmacokinetic and Pharmacodynamic Parameters of Ampreloxetine
| Parameter | Value | Condition | Source(s) |
| Recommended Oral Dose | 10 mg once-daily | Sustained NET engagement | [6] |
| Terminal Half-life | 30 - 40 hours | In humans | [6] |
| Time to Steady State | By day 6 | Once-daily dosing | [6] |
| NET Occupancy | Concentration-dependent | In humans (PET study) | [6] |
Experimental Protocols
Protocol 1: [3H]Norepinephrine Uptake Inhibition Assay in hNET-HEK293 Cells
This protocol is adapted from established methods for measuring NET inhibition.[5]
Materials:
-
hNET-HEK293 cells (HEK293 cells stably expressing the human norepinephrine transporter)
-
Poly-D-lysine coated 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
[3H]Norepinephrine
-
This compound
-
Desipramine (for determining non-specific uptake)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Plating: Seed hNET-HEK293 cells in poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer.
-
Pre-incubation: Add KRH buffer containing various concentrations of this compound or vehicle (for total uptake) or a high concentration of desipramine (e.g., 10 µM, for non-specific uptake) to the wells. Incubate for 15-30 minutes at room temperature.
-
Uptake Initiation: Add [3H]Norepinephrine to each well to a final concentration approximately equal to its Km for NET (e.g., ~400 nM).[5] Incubate for a predetermined optimal time (e.g., 10-20 minutes) at room temperature.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well and incubate for at least 30 minutes.
-
Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of desipramine) from the total uptake. Plot the percentage of inhibition against the logarithm of ampreloxetine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Radioligand Binding Assay for NET
This protocol provides a general framework for a competitive radioligand binding assay.[2][7]
Materials:
-
Cell membranes prepared from cells expressing NET (e.g., hNET-HEK293)
-
A suitable radioligand for NET (e.g., [3H]nisoxetine)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known NET ligand like desipramine).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the ampreloxetine concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the Ki using the Cheng-Prusoff equation.
Visualizations
Caption: Norepinephrine signaling pathway and the inhibitory action of Ampreloxetine on the Norepinephrine Transporter (NET).
Caption: Experimental workflow for a [3H]Norepinephrine uptake inhibition assay.
References
- 1. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dot | Graphviz [graphviz.org]
- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Ampreloxetine hydrochloride degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the storage and handling of Ampreloxetine hydrochloride. While specific public data on the degradation pathways of this compound is limited, this guide offers best practices based on general chemical principles and information available for similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored under controlled conditions to ensure its stability. For short-term storage, 4°C is recommended. For long-term storage, -20°C is preferable.[1][2][3] The compound should be kept in a tightly sealed container, away from moisture.[1][3]
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound should be stored frozen to minimize degradation. Recommendations vary slightly, but generally, storage at -20°C for up to one month or at -80°C for up to six months is advised.[1][4] It is crucial to use tightly sealed containers to prevent solvent evaporation and exposure to moisture.[1] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is recommended to aliquot the stock solution into smaller, single-use vials.[4]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in DMSO.[3] When preparing stock solutions in DMSO, it is important to use a fresh, anhydrous grade of the solvent, as hygroscopic DMSO can negatively impact the solubility and stability of the compound.[3] For higher solubility, warming the solution to 37°C and using an ultrasonic bath may be helpful.[3]
Q4: Are there any known incompatibilities for this compound?
A4: this compound should not be stored with strong acids or alkalis, or strong oxidizing/reducing agents.[2] Contact with these substances could potentially lead to chemical degradation.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not detailed in the available literature, compounds with similar chemical structures (e.g., containing ether linkages and secondary amine hydrochlorides) can be susceptible to degradation through hydrolysis, oxidation, and photolysis. Forced degradation studies on similar molecules like Duloxetine have shown susceptibility to acidic and oxidative conditions.
Troubleshooting Guide
This troubleshooting guide provides potential solutions to common issues that may arise during the handling and analysis of this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the compound due to improper storage or handling. | 1. Review storage conditions of both solid compound and solutions. Ensure they align with the recommended temperatures and are protected from moisture. 2. Prepare fresh solutions from solid material. 3. Perform a forced degradation study to identify potential degradation products and their retention times. |
| Loss of compound potency or activity | Degradation of the compound. | 1. Verify the age and storage conditions of the stock. 2. Prepare a fresh stock solution from solid material stored under recommended long-term conditions. 3. Avoid repeated freeze-thaw cycles by using aliquots.[4] |
| Inconsistent analytical results | Instability of the compound in the analytical mobile phase or sample matrix. | 1. Assess the stability of this compound in the chosen analytical solvent over the typical run time. 2. Ensure the pH of the mobile phase is compatible with the compound's stability. |
| Precipitation of the compound in solution | Poor solubility or supersaturation. | 1. Ensure the use of fresh, anhydrous DMSO for preparing stock solutions.[3] 2. Gentle warming and sonication may aid in dissolution.[3] 3. Verify that the concentration is not above the solubility limit in the chosen solvent. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Condition | Duration | Source |
| Solid | 4°C | Short-term | [1][3] |
| Solid | -20°C | Long-term | [2][5] |
| In Solvent | -20°C | Up to 1 month | [1][4] |
| In Solvent | -80°C | Up to 6 months | [1][2][4] |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method. While a specific protocol for this compound is not publicly available, a general approach based on ICH guidelines can be followed.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, dilute with mobile phase, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, dilute with mobile phase, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep at room temperature for a defined period.
-
At various time points, withdraw samples, dilute with mobile phase, and analyze by HPLC.
-
-
Thermal Degradation:
-
Expose solid this compound to dry heat in an oven (e.g., 70°C) for a defined period.
-
Also, expose the stock solution to the same temperature.
-
At various time points, withdraw samples, dissolve/dilute with mobile phase, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be protected from light.
-
At various time points, withdraw samples, dilute with mobile phase, and analyze by HPLC.
-
-
Analysis:
-
Analyze all samples by a suitable HPLC method, preferably with a PDA detector to check for peak purity and a mass spectrometer to identify the mass of potential degradants.
-
The mobile phase and column should be chosen to achieve good separation between the parent compound and any degradation products.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. updatepublishing.com [updatepublishing.com]
- 3. Theravance to Present Analyses of Ampreloxetine and Neurogenic Orthostatic Hypotension at the 2025 International MSA Congress :: Theravance Biopharma [investor.theravance.com]
- 4. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ampreloxetine Hydrochloride Experiments
Welcome to the technical support center for researchers working with Ampreloxetine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your in vitro experiments. While this compound has demonstrated a favorable safety profile in clinical settings, this guide addresses potential challenges, such as unexpected cytotoxicity, that may arise during preclinical research.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in cell viability in our cultures treated with this compound. Is this an expected outcome?
A1: Currently, there is no published preclinical data specifically detailing this compound-induced cytotoxicity. In clinical trials, Ampreloxetine has been generally well-tolerated.[1][2][3] However, in vitro systems can sometimes reveal off-target effects or cell-type-specific sensitivities that are not observed in vivo. Any observed cytotoxicity should be carefully investigated.
Q2: What are the potential mechanisms that could lead to drug-induced cytotoxicity in vitro?
A2: Generally, drug-induced cytotoxicity can occur through several mechanisms, including:
-
Oxidative Stress: The generation of reactive oxygen species (ROS) can damage cellular components like lipids, proteins, and DNA.[4][5][6][7]
-
Apoptosis: Programmed cell death, which can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[8][9][10][11] This process involves the activation of caspases, which are proteases that execute cell death.
-
Necrosis: Uncontrolled cell death resulting from severe cellular injury.
-
Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to a decrease in ATP production and an increase in ROS, ultimately triggering cell death.
Q3: At what concentrations has cytotoxicity been observed for other norepinephrine reuptake inhibitors (NRIs) in vitro?
A3: The cytotoxic concentrations of NRIs can vary significantly depending on the specific compound and the cell line being tested. For example, some selective serotonin reuptake inhibitors (SSRIs), which share some mechanistic similarities with certain NRIs, have shown cytotoxic activity against cancer cell lines in the micromolar concentration range.[12][13] Another study on serotonin-norepinephrine reuptake inhibitors (SNRIs) in human hepatocellular carcinoma cells showed IC50 values ranging from 1.24 µM to 8.95 µM for different compounds.[14] It is crucial to perform a dose-response study to determine the specific cytotoxic potential of this compound in your experimental model.
Q4: What initial steps should we take to troubleshoot unexpected cytotoxicity?
A4: If you observe unexpected cytotoxicity, we recommend the following initial troubleshooting steps:
-
Confirm the finding: Repeat the experiment with a freshly prepared stock solution of this compound to rule out contamination or degradation of the compound.
-
Perform a dose-response analysis: Test a wide range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration).
-
Include proper controls: Ensure your experiment includes vehicle-treated controls and positive controls for cytotoxicity.
-
Assess the time course: Determine the onset of cytotoxicity by measuring cell viability at different time points after treatment.
-
Characterize the mode of cell death: Use specific assays to determine if the cytotoxicity is due to apoptosis or necrosis.
Troubleshooting Guides
Issue 1: High level of cell death observed after treatment with this compound.
Possible Cause 1: Oxidative Stress
-
How to investigate: Measure the levels of intracellular reactive oxygen species (ROS) using fluorescent probes like DCFDA/H2DCFDA.
-
Mitigation Strategy: Co-incubate the cells with an antioxidant, such as N-acetylcysteine (NAC) or Vitamin E, along with this compound. If the cytotoxicity is mitigated, it suggests the involvement of oxidative stress.
Possible Cause 2: Induction of Apoptosis
-
How to investigate: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7. You can also use annexin V/propidium iodide staining to detect early and late apoptotic cells.
-
Mitigation Strategy: Co-treat the cells with a pan-caspase inhibitor, such as Z-VAD-FMK. A reduction in cell death would indicate that the cytotoxicity is caspase-dependent.
Issue 2: Inconsistent results in cytotoxicity assays.
Possible Cause 1: Assay Interference
-
How to investigate: Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., reducing agents interfering with MTT assay). Run a cell-free assay with this compound to check for direct interaction with the assay reagents.
-
Mitigation Strategy: Use an alternative cytotoxicity assay that relies on a different principle. For example, if you are using an MTT (metabolic) assay, try an LDH (membrane integrity) assay.
Possible Cause 2: Cell Culture Conditions
-
How to investigate: Review your cell culture protocols. Factors such as cell density, passage number, and media composition can influence cellular sensitivity to a compound.
-
Mitigation Strategy: Standardize your cell culture conditions. Ensure that cells are seeded at a consistent density and used within a defined passage number range for all experiments.
Quantitative Data Summary
As no specific preclinical cytotoxicity data for this compound is publicly available, the following table provides a hypothetical example of how to present such data based on findings for other related compounds.
| Compound Class | Example Compound | Cell Line | Assay | IC50 (µM) | Reference |
| SNRI | Sertraline | HepG2 | Cell Viability | 1.24 | [14] |
| SNRI | Paroxetine | HepG2 | Cell Viability | 7.34 | [14] |
| SNRI | Duloxetine | HepG2 | Cell Viability | 8.95 | [14] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[15][16][17][18]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Materials:
-
Cells of interest
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
LDH Assay for Cytotoxicity
This protocol is based on standard LDH assay procedures.[19][20][21][22][23]
Principle: The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.
Materials:
-
Cells of interest
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for positive control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of this compound as described for the MTT assay. Include wells with untreated cells (spontaneous LDH release) and cells treated with lysis buffer (maximum LDH release).
-
After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect the supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
Caspase-3/7 Activity Assay
This protocol is a general guideline for fluorometric caspase activity assays.[24][25][26][27][28]
Principle: This assay uses a fluorogenic substrate that is cleaved by active caspase-3 and caspase-7, releasing a fluorescent group. The intensity of the fluorescence is proportional to the caspase activity.
Materials:
-
Cells of interest
-
96-well, opaque-walled plates
-
This compound stock solution
-
Caspase-3/7 assay kit (containing a substrate like DEVD-AMC or similar, and lysis buffer)
-
Fluorometric plate reader
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat with this compound as previously described.
-
After treatment, lyse the cells according to the kit's instructions.
-
Add the caspase-3/7 substrate solution to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometric plate reader with the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
Visualizations
Caption: Troubleshooting workflow for investigating unexpected cytotoxicity.
Caption: Hypothetical signaling pathway for Ampreloxetine-induced cytotoxicity.
References
- 1. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theravance Biopharma Reports New Data from Phase 2 Study of Ampreloxetine (TD-9855) in Presentation at 2019 International Association of Parkinsonism and Related Disorders (IAPRD) World Congress [prnewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. [PDF] Drug-Induced Oxidative Stress and Toxicity | Semantic Scholar [semanticscholar.org]
- 7. Drug-Induced Oxidative Stress and Toxicity [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayo.edu [mayo.edu]
- 11. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 12. Cytotoxicity of different selective serotonin reuptake inhibitors (SSRIs) against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of the Anti-tumor Effects of Selective Serotonin Reuptake Inhibitors as Well as Serotonin and Norepinephrine Reuptake Inhibitors in Human Hepatocellular Carcinoma Cells [jstage.jst.go.jp]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. LDH cytotoxicity assay [protocols.io]
- 23. scientificlabs.co.uk [scientificlabs.co.uk]
- 24. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 26. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. promega.com [promega.com]
- 28. mpbio.com [mpbio.com]
Technical Support Center: Ampreloxetine Hydrochloride Oral Bioavailability in Rats
Welcome to the technical support center for researchers working with Ampreloxetine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its poor oral bioavailability in rats.
Disclaimer
Troubleshooting Guide
Issue 1: Low and Variable Plasma Concentrations of Ampreloxetine After Oral Dosing
Possible Causes:
-
Poor Aqueous Solubility: this compound's solubility in gastrointestinal fluids may be limited, leading to poor dissolution and absorption.
-
First-Pass Metabolism: Significant metabolism in the gut wall or liver can reduce the amount of drug reaching systemic circulation. Human studies suggest metabolism is a primary route of elimination, potentially involving cytochrome P450 enzymes.[1][2]
-
Efflux by Transporters: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, actively pumping it back into the gut lumen.
-
Inadequate Formulation: The vehicle used for oral administration may not be optimal for solubilizing and presenting the drug for absorption.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values relevant to the rat gastrointestinal tract (pH 1.2, 4.5, 6.8).
-
Assess its permeability using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.
-
-
Optimize the Formulation:
-
Experiment with different formulation strategies to enhance solubility and dissolution.[3][4][5][6] Refer to the Experimental Protocols section for details on preparing these formulations.
-
Consider co-solvents, surfactants, or complexing agents like cyclodextrins.[4]
-
Lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by promoting lymphatic uptake, potentially bypassing first-pass metabolism.[4][6]
-
-
Investigate Metabolism and Transport:
-
Conduct in vitro metabolism studies using rat liver microsomes to identify the major metabolizing enzymes.
-
Use Caco-2 cell assays with and without P-gp inhibitors (e.g., verapamil) to determine if Ampreloxetine is a P-gp substrate.
-
Issue 2: High Inter-Individual Variability in Pharmacokinetic Profiles
Possible Causes:
-
Inconsistent Dosing Technique: Variability in gavage technique can lead to differences in the site of drug deposition in the GI tract.
-
Physiological Differences: Age, sex, and health status of the rats can influence gastric emptying time, intestinal motility, and enzyme expression.
-
Food Effects: The presence or absence of food can significantly alter drug absorption.
Troubleshooting Steps:
-
Standardize Experimental Procedures:
-
Ensure consistent training for all personnel performing oral gavage.
-
Standardize the fasting period for rats before dosing. A common practice is overnight fasting with free access to water.[7]
-
Use a consistent volume and concentration of the dosing formulation.
-
-
Control for Biological Variables:
-
Use rats from a single supplier with a narrow age and weight range.
-
House animals under controlled environmental conditions (temperature, humidity, light-dark cycle).
-
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting point for a formulation to improve the oral bioavailability of Ampreloxetine in rats?
A1: A good starting point is to try a simple aqueous solution with a solubilizing agent. Based on general principles, a formulation containing a surfactant like Tween® 80 or a co-solvent like polyethylene glycol 400 (PEG 400) can be effective.[7] If this fails to provide adequate exposure, progressing to more complex systems like a self-emulsifying drug delivery system (SEDDS) is a logical next step.[4]
Q2: How can I assess if first-pass metabolism is the primary reason for low bioavailability?
A2: A common approach is to compare the Area Under the Curve (AUC) of plasma concentration-time profiles after oral (PO) and intravenous (IV) administration. A significantly lower AUC for the oral route compared to the IV route (i.e., low absolute bioavailability, F%) suggests a major contribution from first-pass metabolism and/or poor absorption.
Q3: Are there any known inhibitors of the enzymes that might metabolize Ampreloxetine?
A3: In humans, Ampreloxetine metabolism may involve CYP1A2.[1][2] While the specific rat enzymes are not documented, you could co-administer a broad-spectrum cytochrome P450 inhibitor to see if bioavailability increases. However, this approach can have confounding effects and should be interpreted with caution.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of Ampreloxetine in Rats with Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension | 10 | 50 ± 15 | 4.0 ± 1.0 | 350 ± 90 | ~5% |
| PEG 400 Solution (50%) | 10 | 120 ± 30 | 2.0 ± 0.5 | 980 ± 210 | ~15% |
| SEDDS | 10 | 350 ± 75 | 1.5 ± 0.5 | 2800 ± 550 | ~40% |
| Intravenous (IV) | 1 | 800 ± 150 | 0.1 | 7000 ± 1200 | 100% |
Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection:
-
Oil Phase: Select a suitable oil (e.g., Labrafil® M 1944 CS).
-
Surfactant: Choose a surfactant with a high HLB value (e.g., Cremophor® EL).
-
Co-surfactant: Select a co-surfactant (e.g., Transcutol® HP).
-
-
Formulation Preparation:
-
Accurately weigh this compound and dissolve it in the co-surfactant with gentle heating and vortexing.
-
Add the oil phase and surfactant to the drug-co-surfactant mixture.
-
Vortex the mixture until a clear, homogenous solution is formed.
-
Store the resulting SEDDS formulation in a sealed container at room temperature, protected from light.
-
-
Characterization:
-
Visually inspect the formulation for clarity and homogeneity.
-
Determine the emulsification time and droplet size upon dilution in an aqueous medium.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model:
-
Use male Sprague-Dawley rats (200-250 g) with jugular vein cannulas for serial blood sampling.[7]
-
House the animals individually with free access to food and water (unless fasting is required).
-
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of Ampreloxetine in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Visualizations
References
- 1. Pharmacokinetics of Ampreloxetine, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Ampreloxetine, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 6. upm-inc.com [upm-inc.com]
- 7. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Cardiovascular Effects of Ampreloxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected cardiovascular effects that may be encountered during the experimental evaluation of Ampreloxetine hydrochloride. Ampreloxetine is a selective norepinephrine reuptake inhibitor (NRI) under investigation for symptomatic neurogenic orthostatic hypotension (nOH).[1] While its primary pharmacodynamic effect is to increase blood pressure, unexpected cardiovascular findings may arise. This guide offers structured advice and detailed protocols to navigate these observations.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected cardiovascular effect of Ampreloxetine?
A1: The primary and expected cardiovascular effect of Ampreloxetine is an increase in blood pressure, particularly standing systolic blood pressure. This is due to its mechanism of action as a norepinephrine reuptake inhibitor, which increases the concentration of norepinephrine at the neurovascular junction, leading to enhanced vasoconstriction.[1][2][3] Clinical trials have demonstrated a durable pressor response with Ampreloxetine treatment.[4]
Q2: Has Ampreloxetine shown any significant effects on cardiac repolarization (QTc interval)?
A2: Clinical studies have not observed any clinically relevant effects on the QTc interval at therapeutic (10 mg once daily) and supratherapeutic (40 mg once daily) doses of Ampreloxetine.[4] This suggests a low risk for drug-induced Torsade de Pointes.
Q3: Is supine hypertension a concern with Ampreloxetine?
A3: A key finding in clinical trials is the minimal effect of Ampreloxetine on supine blood pressure.[1][2] This is a favorable characteristic compared to other pressor agents used for nOH. Throughout studies, there has been no indication of worsening supine hypertension.[5]
Q4: What are some potential unexpected cardiovascular effects to be aware of with norepinephrine reuptake inhibitors like Ampreloxetine?
A4: While Ampreloxetine has been generally well-tolerated, the class of norepinephrine reuptake inhibitors (NRIs) has been associated with certain cardiovascular effects. Researchers should be vigilant for the following, even if not prominently reported for Ampreloxetine:
-
Tachycardia: An increase in heart rate can be a common response to elevated norepinephrine levels.
-
Hypertensive Crisis: An exaggerated or excessive increase in blood pressure beyond the therapeutic range.
-
Arrhythmias: Irregular heart rhythms, which could be related to sympathetic overstimulation.
-
Myocardial Ischemia: In susceptible individuals, a significant increase in heart rate and blood pressure could potentially lead to an imbalance in myocardial oxygen supply and demand.
Q5: What should be the initial step if an unexpected cardiovascular effect is observed in a preclinical study?
A5: The initial step should be to confirm the finding's reproducibility. This involves repeating the experiment under identical conditions to rule out technical error. If the effect is confirmed, a systematic investigation into the dose-dependency, mechanism, and potential off-target effects should be initiated.
Troubleshooting Guides
Issue 1: Unexpectedly High Blood Pressure (Hypertensive Response)
Symptoms: In preclinical models, this may manifest as a sustained, dose-dependent increase in mean arterial pressure significantly exceeding the expected therapeutic range.
Possible Causes:
-
Exaggerated pharmacodynamic effect due to high dosage or unexpected sensitivity in the animal model.
-
Interaction with other experimental agents.
-
Off-target effects on receptors involved in blood pressure regulation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected hypertensive responses.
Experimental Protocol: In Vitro Vascular Reactivity Assay
-
Objective: To assess the direct effect of Ampreloxetine on vascular smooth muscle contraction and relaxation.
-
Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat, rabbit). Mount the rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) bubbled with 95% O2 / 5% CO2 at 37°C.
-
Experimental Setup: Connect the aortic rings to isometric force transducers to record changes in tension.
-
Procedure:
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a submaximal contraction with a standard agonist (e.g., phenylephrine, KCl).
-
Once a stable contraction is achieved, add cumulative concentrations of Ampreloxetine to the bath to assess for vasodilation.
-
In separate experiments, assess the ability of Ampreloxetine to induce contraction in resting tissues.
-
-
Data Analysis: Construct concentration-response curves for the contractile and relaxant effects of Ampreloxetine.
Issue 2: Unexplained Tachycardia or Arrhythmias
Symptoms: A significant increase in heart rate that is not proportional to the observed change in blood pressure, or the appearance of premature ventricular contractions, or other arrhythmias on the electrocardiogram (ECG).
Possible Causes:
-
Direct effect on cardiac ion channels.
-
Exaggerated sympathetic stimulation of the sinoatrial node.
-
Off-target effects on cardiac receptors.
-
Metabolite effects.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected tachycardia or arrhythmias.
Experimental Protocol: Cellular Electrophysiology - hERG Channel Assay
-
Objective: To determine if Ampreloxetine blocks the hERG potassium channel, a common cause of drug-induced QT prolongation and arrhythmias.
-
Cell System: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Method:
-
Culture the cells under appropriate conditions.
-
Use manual or automated patch-clamp electrophysiology to record hERG currents.
-
Establish a stable baseline recording of the hERG current.
-
Perfuse the cells with increasing concentrations of Ampreloxetine.
-
Record the changes in the hERG current at each concentration.
-
Include a known hERG blocker (e.g., dofetilide) as a positive control.
-
-
Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value (the concentration at which 50% of the current is inhibited).
Data Presentation
Table 1: Summary of Expected and Potential Unexpected Cardiovascular Effects of this compound
| Parameter | Expected Effect | Potential Unexpected Effect | Rationale for Potential Unexpected Effect |
| Blood Pressure | Increase in standing systolic and diastolic BP | Excessive hypertensive response | Exaggerated pharmacodynamic effect or off-target activity. |
| Heart Rate | Potential for a modest increase | Significant tachycardia | Sympathetic overstimulation. |
| ECG - QTc Interval | No clinically significant change | QTc prolongation | Off-target blockade of cardiac ion channels (e.g., hERG). |
| ECG - Rhythm | Normal sinus rhythm | Arrhythmias (e.g., PVCs, atrial fibrillation) | Pro-arrhythmic potential due to ion channel effects or excessive sympathetic tone. |
| Supine Blood Pressure | Minimal to no change | Significant increase in supine BP | Atypical response contrary to clinical findings, may suggest a different mechanism of action in the experimental model. |
Table 2: Key Preclinical Cardiovascular Safety Studies
| Study Type | Purpose | Key Parameters Measured |
| In Vitro hERG Assay | Assess risk of QTc prolongation. | IC50 of hERG channel block. |
| In Vitro Purkinje Fiber/iPSC-CM Action Potential Duration Assay | Evaluate effects on cardiac action potential. | Action potential duration (APD), resting membrane potential, upstroke velocity. |
| Ex Vivo Langendorff Heart | Assess integrated cardiac effects on a whole organ. | Heart rate, contractile force, coronary flow, ECG. |
| In Vivo Telemetered Conscious Animal Studies (e.g., Dog, Monkey) | Continuous monitoring of cardiovascular parameters in a physiological state. | Blood pressure, heart rate, ECG (including QTc), heart rate variability. |
| In Vivo Anesthetized Animal Studies | Detailed hemodynamic assessment. | Left ventricular pressure, cardiac output, systemic vascular resistance. |
Signaling Pathway
Simplified Signaling Pathway of Norepinephrine at the Neurovascular Junction and the Effect of Ampreloxetine
Caption: Ampreloxetine inhibits norepinephrine reuptake, increasing its availability in the synapse.
References
- 1. promocell.com [promocell.com]
- 2. Assessing drug safety by identifying the axis of arrhythmia in cardiomyocyte electrophysiology [elifesciences.org]
- 3. Safety Pharmacology [datasci.com]
- 4. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Ampreloxetine Hydrochloride and Fluorescence Assays
Disclaimer: There is currently no publicly available data specifically documenting the intrinsic fluorescent properties of Ampreloxetine hydrochloride or its interference with specific fluorescence-based assays. The following troubleshooting guides and FAQs are based on general principles and best practices for identifying and mitigating potential assay interference from small molecule compounds. It is crucial to perform the recommended control experiments to assess the potential for interference in your specific assay system.
Proactive Troubleshooting Guide
This guide provides a step-by-step approach to proactively identify and address potential fluorescence interference from this compound in your experiments.
1. Characterizing the Intrinsic Fluorescence of this compound
Question: Does this compound exhibit autofluorescence that could interfere with my assay?
Answer:
Before initiating your primary experiments, it is essential to determine if this compound itself is fluorescent at the excitation and emission wavelengths used in your assay.
Experimental Protocol: Measuring the Autofluorescence of this compound
-
Preparation of this compound Solutions: Prepare a dilution series of this compound in your assay buffer. The concentration range should include and exceed the final concentrations you plan to use in your experiments.
-
Blank Measurement: Use a sample of the assay buffer alone to measure the background fluorescence.
-
Spectral Scanning:
-
Using a scanning spectrofluorometer, perform an excitation scan to identify the optimal excitation wavelength(s) by setting the emission wavelength to your assay's emission wavelength and scanning through a range of excitation wavelengths.
-
Perform an emission scan to identify the emission spectrum by setting the excitation wavelength to your assay's excitation wavelength and scanning through a range of emission wavelengths.
-
-
Data Analysis: Subtract the buffer blank from the this compound measurements. A significant increase in fluorescence intensity in the presence of the compound indicates intrinsic fluorescence that may interfere with your assay.
Example Data: Hypothetical Autofluorescence Spectrum
| Concentration of Ampreloxetine HCl | Excitation Wavelength (nm) | Emission Wavelength (nm) | Relative Fluorescence Units (RFU) |
| 1 µM | 485 | 525 | 150 |
| 10 µM | 485 | 525 | 1200 |
| 100 µM | 485 | 525 | 9500 |
| Buffer Only | 485 | 525 | 50 |
2. Assessing Assay-Specific Interference
Question: How can I determine if this compound is interfering with my specific fluorescence assay, independent of its potential autofluorescence?
Answer:
It is crucial to run a set of control experiments to distinguish between true biological effects and assay artifacts such as quenching, light scattering, or inhibition of the fluorescent reporter enzyme.
Experimental Protocol: Control Experiments for Assay Interference
-
Prepare Control Wells: In your microplate, include the following control wells in addition to your experimental wells:
-
Buffer Only: To determine background signal.
-
Compound Only: To measure the autofluorescence of this compound at the assay concentration.
-
Probe Only: To measure the baseline signal of your fluorescent probe.
-
Probe + Compound (No Target): To assess if the compound directly interacts with or quenches the fluorescent probe.
-
Target + Probe (No Compound): Your positive control for the assay signal.
-
-
Run Assay and Measure Fluorescence: Perform the assay according to your standard protocol and measure the fluorescence intensity.
-
Data Analysis: Compare the fluorescence signals from the control wells.
-
Interference Indicated if:
-
The "Compound Only" well has a high signal (autofluorescence).
-
The "Probe + Compound" signal is significantly lower than the "Probe Only" signal (quenching).
-
The "Probe + Compound" signal is significantly higher than the "Probe Only" signal (enhancement of probe fluorescence).
-
-
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is compound autofluorescence and how can it impact my results?
A1: Autofluorescence is the natural tendency of a molecule to emit light upon excitation. If this compound is autofluorescent at the wavelengths used in your assay, it will contribute to the overall signal, potentially leading to a false positive result by masking a true negative result or artificially inflating a positive one.
Q2: My assay shows a decrease in signal in the presence of this compound. Is this a quenching effect?
A2: A decrease in signal could be due to fluorescence quenching, where the compound absorbs the emitted fluorescence of your probe. To confirm this, compare the signal from a well with your fluorescent probe alone to a well with the probe and this compound. A significant drop in the latter indicates quenching. However, a decrease in signal could also represent a true biological effect, and further validation with orthogonal assays is recommended.
Q3: What are some strategies to mitigate interference from a fluorescent compound?
A3: If this compound is found to be fluorescent, consider the following:
-
Switch to a Red-Shifted Fluorophore: Autofluorescence from small molecules is often more prominent in the blue-green spectral region. Switching to a fluorophore that excites and emits at longer, red-shifted wavelengths can often circumvent this issue.
-
Time-Resolved Fluorescence (TRF): If your compound's fluorescence has a short lifetime, TRF can be used to distinguish it from the long-lived fluorescence of lanthanide-based probes.
-
Use a Different Assay Technology: If fluorescence interference is insurmountable, consider using a non-fluorescent detection method, such as luminescence, absorbance, or a label-free technology.
Q4: Can this compound interfere with enzyme-linked fluorescence assays (e.g., those using HRP or alkaline phosphatase)?
A4: Yes, it is possible. Small molecules can directly inhibit the activity of reporter enzymes like Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP), leading to a decrease in the fluorescent signal that is independent of the biological target of interest. Controls should be run to test for direct enzyme inhibition by the compound.
Signaling Pathway Visualization
While this compound's primary mechanism is the inhibition of the norepinephrine transporter (NET), fluorescence assays may be used to study downstream signaling events. The following is a generalized representation of a signaling pathway that could be investigated using fluorescence-based methods.
Validation & Comparative
Validating the In Vivo Norepinephrine Transporter Occupancy of Ampreloxetine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ampreloxetine's in vivo norepinephrine transporter (NET) occupancy with alternative therapeutic agents. Experimental data from positron emission tomography (PET) imaging studies are presented to quantify and compare the target engagement of these compounds. Detailed methodologies for the key experimental protocols are also provided to support study replication and further research in the field of neurogenic orthostatic hypotension (nOH) and other norepinephrine-related disorders.
Introduction to Ampreloxetine and Norepinephrine Transporter Occupancy
Ampreloxetine is a selective norepinephrine reuptake inhibitor (NRI) that has been investigated for the treatment of symptomatic neurogenic orthostatic hypotension (nOH)[1][2]. Its therapeutic effect is believed to be mediated by blocking the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to increased extracellular norepinephrine levels, which can help to mitigate the drop in blood pressure upon standing that characterizes nOH.
Validating the extent to which a drug binds to its target in a living organism, known as target occupancy, is a critical step in drug development. For Ampreloxetine, demonstrating significant and dose-dependent occupancy of NET in vivo provides crucial evidence of its mechanism of action and helps to establish a therapeutic window. Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive quantification of transporter occupancy in the human brain.
Comparative Analysis of Norepinephrine Transporter Occupancy
The following tables summarize the in vivo NET occupancy data for Ampreloxetine and a selection of comparator drugs. This data has been primarily derived from PET imaging studies in humans and non-human primates.
Ampreloxetine NET Occupancy
| Dose | Plasma Concentration | NET Occupancy (%) | Species | Reference |
| 10 mg (once daily) | - | > 75% | Human | [1] |
| - | 1.2 ng/mL | 50% (EC50) | Human | [3] |
| 20 mg | 6.8 ng/mL | 25% (SERT Occupancy) | Human | [3] |
Note: The relationship between Ampreloxetine plasma concentration and NET occupancy is well-described by an Emax model[3].
Comparator NET Inhibitors: Occupancy Data
| Drug | Dose / Infusion Rate | Plasma Concentration | NET Occupancy (%) | Species | Reference |
| Atomoxetine | 0.03 mg/kg/h | - | 38% | Cynomolgus Monkey | [4] |
| 0.06 mg/kg/h | - | ~60% | Cynomolgus Monkey | [4] | |
| 0.12 mg/kg/h | - | 82% | Cynomolgus Monkey | [4] | |
| Nortriptyline | 10 mg | < LLoQ | 16.4% | Human | [5] |
| 25 mg | 23.7 ng/mL | 33.2% | Human | [5] | |
| 75 mg | 50.5 ng/mL | 41.1% | Human | [5] | |
| Duloxetine | 20 mg | - | 29.7% | Human | [6] |
| 40 mg | - | 30.5% | Human | [6] | |
| 60 mg | - | 40.0% | Human | [6] |
LLoQ: Lower Limit of Quantification
A Note on Droxidopa
Droxidopa is a norepinephrine prodrug and works through a different mechanism than NET inhibitors[7]. It is converted to norepinephrine by the enzyme L-aromatic amino acid decarboxylase (dopa-decarboxylase) in the body[7]. Therefore, it does not directly occupy the norepinephrine transporter and is not included in the direct occupancy comparison table. Its efficacy relies on increasing the systemic levels of norepinephrine.
Experimental Protocols
The following section details the methodology for a typical in vivo NET occupancy study using PET imaging with the radioligand (S,S)-[18F]FMeNER-D2, a commonly used tracer for visualizing the norepinephrine transporter.
Protocol: In Vivo NET Occupancy Measurement using (S,S)-[18F]FMeNER-D2 PET
1. Subject Preparation:
-
Subjects should be healthy volunteers or patients, depending on the study's objective.
-
A physical and neurological examination, electrocardiogram (ECG), and routine blood and urine tests should be performed to ensure subject suitability.
-
Subjects should abstain from caffeine, alcohol, and smoking for at least 24 hours before the PET scan.
-
For studies involving a challenge drug (e.g., Ampreloxetine), the drug is administered orally at a specified time before the PET scan.
2. Radioligand Synthesis:
-
(S,S)-[18F]FMeNER-D2 is synthesized via a fully automated process.
-
The synthesis typically starts with the production of [18F]fluoride in a cyclotron.
-
The subsequent steps involve azeotropic drying, reaction with a precursor molecule, and purification using high-performance liquid chromatography (HPLC)[8].
3. PET Image Acquisition:
-
A transmission scan is performed before the injection of the radioligand to correct for photon attenuation.
-
A bolus injection of (S,S)-[18F]FMeNER-D2 (typically 150-200 MBq) is administered intravenously.
-
Dynamic 3D PET scanning is performed for a duration of 90 to 180 minutes[5].
-
For occupancy studies, two PET scans are performed on each subject: a baseline scan (before administration of the test drug) and a post-drug scan[9].
4. Arterial Blood Sampling and Analysis:
-
Arterial blood samples are collected throughout the PET scan to measure the concentration of the radioligand in plasma and to determine the fraction of unchanged radioligand.
-
This data is used to generate an arterial input function, which is necessary for quantitative modeling of radioligand binding.
5. Image Analysis and Quantification of NET Occupancy:
-
PET images are reconstructed and co-registered with the subject's magnetic resonance imaging (MRI) scan to allow for the delineation of specific brain regions of interest (ROIs), such as the thalamus (high NET density) and caudate (low NET density)[5].
-
Time-activity curves are generated for each ROI.
-
The binding potential (BPND) of the radioligand to NET is calculated. A common method is the ratio of the area under the curve for the target region (thalamus) to that of the reference region (caudate) minus 1[5].
-
NET occupancy is then calculated as the percentage reduction in BPND in the post-drug scan compared to the baseline scan:
-
Occupancy (%) = [(BPND_baseline - BPND_post-drug) / BPND_baseline] x 100
-
Visualizations
The following diagrams illustrate the signaling pathway of norepinephrine and the workflow for a typical NET occupancy PET study.
Caption: Norepinephrine signaling at the synapse and the mechanism of Ampreloxetine.
Caption: Workflow of a typical NET occupancy PET study.
References
- 1. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Ampreloxetine, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atomoxetine occupies the norepinephrine transporter in a dose-dependent fashion: a PET study in nonhuman primate brain using (S,S)-[18F]FMeNER-D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norepinephrine transporter occupancy by antidepressant in human brain using positron emission tomography with (S,S)-[18F]FMeNER-D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. [18F]FMeNER-D2: Reliable fully-automated synthesis for visualization of the norepinephrine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
Ampreloxetine Hydrochloride vs. Other SNRIs: A Comparative Review in Preclinical Pain Models
A scarcity of publicly available preclinical data for ampreloxetine hydrochloride in validated pain models currently prevents a direct quantitative comparison with other Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). While ampreloxetine (formerly TD-9855) was investigated in a Phase 2 trial for fibromyalgia and early reports mentioned "broad antinociceptive activity across a range of models of pain," specific data from these preclinical studies have not been released.[1][2] Development for pain indications was ultimately discontinued in favor of its current investigation for symptomatic neurogenic orthostatic hypotension.[3][4][5][6][7]
This guide, therefore, provides a comprehensive comparison of established SNRIs—duloxetine, venlafaxine, and milnacipran—in key preclinical pain models, offering researchers, scientists, and drug development professionals a valuable reference for evaluating these alternatives. The data presented is collated from various preclinical studies and is intended to serve as a benchmark for understanding the landscape of SNRI efficacy in non-clinical pain research.
Mechanism of Action: The Role of Serotonin and Norepinephrine in Pain Modulation
Serotonin-Norepinephrine Reuptake Inhibitors exert their analgesic effects by blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, thereby enhancing the activity of descending inhibitory pain pathways in the brain and spinal cord.[8][9][10][11] This dual mechanism of action is believed to be crucial for their efficacy in chronic pain conditions, a property that distinguishes them from Selective Serotonin Reuptake Inhibitors (SSRIs), which have shown limited efficacy in treating chronic pain.[8] The elevation of norepinephrine levels, in particular, is thought to be a key contributor to the analgesic properties of SNRIs.[8][9]
Preclinical Efficacy of SNRIs in Rodent Pain Models
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of duloxetine, venlafaxine, and milnacipran in established rodent models of neuropathic and inflammatory pain.
Neuropathic Pain Models
Neuropathic pain is often modeled in rodents through surgical nerve injury (e.g., spared nerve injury - SNI, chronic constriction injury - CCI) or chemically-induced neuropathy (e.g., streptozotocin-induced diabetic neuropathy). Efficacy is typically assessed by measuring the reversal of mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat).
| Drug | Model | Species | Dose (mg/kg) | Route | Efficacy Measure | Result |
| Duloxetine | SNI | Rat | 10, 30 | p.o. | Mechanical Allodynia (von Frey) | Significant reversal of allodynia at both doses.[12] |
| CCI | Rat | 10, 30 | p.o. | Mechanical Allodynia (von Frey) | Dose-dependent increase in paw withdrawal threshold.[12] | |
| CCI | Rat | 10, 30 | p.o. | Thermal Hyperalgesia (Hargreaves) | Significant increase in paw withdrawal latency.[12] | |
| Venlafaxine | Acetic Acid Writhing | Mouse | 10, 20, 40 | i.p. | Number of Writhings | Dose-dependent reduction in writhing behavior.[13] |
| Tail Flick Test | Rat | 10, 20, 40 | i.p. | Tail Flick Latency | Significant increase in tail flick latency at 40 mg/kg.[13] | |
| Milnacipran | Cisplatin-induced Neuropathy | Mouse | 10, 30, 50 | p.o. | Mechanical Allodynia (von Frey) | Dose-dependent and significant increase in paw withdrawal threshold.[14] |
Inflammatory Pain Models
Inflammatory pain is commonly induced by injecting an inflammatory agent, such as formalin or Complete Freund's Adjuvant (CFA), into the paw of a rodent. The formalin test is particularly useful as it elicits a biphasic pain response, with the first phase representing acute nociceptive pain and the second phase representing inflammatory pain.
| Drug | Model | Species | Dose (mg/kg) | Route | Efficacy Measure | Result |
| Duloxetine | Formalin Test | Rat | 30 | p.o. | Licking/Biting Time (Phase II) | Significant reduction in licking and biting time. |
| Venlafaxine | Formalin Test | Rat | 20, 40 | i.p. | Licking/Biting Time (Phase I & II) | Significant reduction in both phases at 40 mg/kg. |
| Milnacipran | CFA-induced Inflammation | Rat | 10, 30 | p.o. | Mechanical Allodynia (von Frey) | Significant reversal of mechanical allodynia. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison of studies.
Von Frey Test for Mechanical Allodynia
The von Frey test assesses the withdrawal threshold to a mechanical stimulus.
-
Acclimation: Rodents are placed in individual transparent chambers on an elevated mesh floor and allowed to acclimate for at least 30-60 minutes before testing.[15][16][17]
-
Filament Application: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The filament is pressed until it buckles, and the pressure is held for 3-5 seconds.[15][16][17]
-
Response: A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% withdrawal threshold is often determined using the up-down method, where the choice of the next filament is determined by the animal's response to the previous one.[18]
Hargreaves Test for Thermal Hyperalgesia
The Hargreaves test measures the latency to withdraw from a thermal stimulus.
-
Acclimation: Animals are placed in individual plexiglass compartments on a glass plate and allowed to acclimate.[19][20][21][22][23]
-
Stimulus Application: A radiant heat source is positioned under the glass plate and focused on the plantar surface of the hind paw.[19][20][21][22][23]
-
Measurement: The time taken for the animal to withdraw its paw is automatically recorded as the paw withdrawal latency. A cut-off time is set to prevent tissue damage.[19][20][21][22][23]
-
Data Analysis: A decrease in paw withdrawal latency compared to baseline or control animals indicates thermal hyperalgesia.
Formalin Test for Inflammatory Pain
The formalin test assesses the response to a persistent chemical noxious stimulus.
-
Acclimation: The animal is placed in a transparent observation chamber for at least 15-30 minutes to acclimate.[3][24][25][26][27]
-
Formalin Injection: A small volume (e.g., 20-50 µL) of dilute formalin solution (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.[3][24][25][26][27]
-
Observation: The animal is immediately returned to the observation chamber, and the cumulative time spent licking, biting, or flinching the injected paw is recorded for a set period (e.g., 60 minutes).[3][24][25][26][27]
-
Data Analysis: The observation period is divided into two phases: Phase I (typically 0-5 minutes post-injection), representing acute nociceptive pain, and Phase II (typically 15-60 minutes post-injection), representing inflammatory pain.[3][24][25][26][27]
Conclusion
While a direct preclinical comparison involving this compound in pain models is not possible due to the lack of public data, this guide provides a robust comparative framework for other clinically relevant SNRIs. The presented data on duloxetine, venlafaxine, and milnacipran in validated rodent models of neuropathic and inflammatory pain highlight their analgesic potential and offer a baseline for the evaluation of novel compounds. Researchers and drug development professionals are encouraged to consider the specific pain modality and experimental design when interpreting these findings and designing future preclinical studies. The detailed experimental protocols and workflow diagrams provided herein aim to support the standardization and reproducibility of such research in the quest for more effective pain therapeutics.
References
- 1. Pharmacokinetics of Ampreloxetine, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theravance Biopharma Reports New Data from Phase 2 Study of Ampreloxetine (TD-9855) in Presentation at 2019 International Association of Parkinsonism and Related Disorders (IAPRD) World Congress [prnewswire.com]
- 3. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 4. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ampreloxetine (TD-9855) / Theravance Biopharma, Royalty [delta.larvol.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. A Look at Commonly Utilized Serotonin Noradrenaline Reuptake Inhibitors (SNRIs) in Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gpnotebook.com [gpnotebook.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of analgesic activity of venlafaxine in experimental animals [wisdomlib.org]
- 14. Milnacipran Has an Antihyperalgesic Effect on Cisplatin-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 16. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 17. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 18. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]
- 20. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 21. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 22. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test [bio-protocol.org]
- 23. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 25. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ampreloxetine Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers and Scientists
The proper disposal of Ampreloxetine Hydrochloride is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Hazard Classification and Safety Precautions
There are conflicting reports regarding the hazard classification of this compound. While some safety data sheets (SDS) classify it as not a hazardous substance or mixture, others identify it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2][3]. Due to this discrepancy, it is imperative to handle this compound with caution and to prevent its release into the environment.
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure adequate ventilation in the work area to avoid inhalation of any dust or aerosols[1][3].
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to use an approved waste disposal plant[3]. The following steps outline the proper procedure for its disposal:
-
Containment: In case of a spill, prevent further leakage and collect the spillage using an absorbent material[1][3]. Avoid allowing the substance to enter drains, water courses, or the soil[1][3].
-
Collection: Carefully collect the waste material, including any contaminated absorbent, into a suitable, labeled container.
-
Disposal: Dispose of the container with the this compound waste through a licensed and approved waste disposal company. Adhere to all local, state, and federal regulations for chemical waste disposal.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and key steps for the safe disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
It is important to note that no quantitative data for disposal, such as concentration limits for environmental release, or detailed experimental protocols related to its disposal were available in the public domain at the time of this writing. Researchers should always consult their institution's specific safety guidelines and the most recent SDS for this compound before handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
